N-Desethyl amodiaquine dihydrochloride

Catalog No.
S904130
CAS No.
79049-30-2
M.F
C18H20Cl3N3O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desethyl amodiaquine dihydrochloride

CAS Number

79049-30-2

Product Name

N-Desethyl amodiaquine dihydrochloride

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Synonyms

4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol Dihydrochloride; 4-(7-Chloro-4-quinolylamino)-α-ethylamino-o-cresol Dihydrochloride

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

N-Desethyl amodiaquine dihydrochloride biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Key Characteristics

N-Desethyl amodiaquine dihydrochloride is the major, biologically active metabolite of the antimalarial drug Amodiaquine [1] [2] [3]. It is primarily responsible for the therapeutic and toxicological effects of the parent drug [4] [5].

The table below summarizes its core biological activities and physicochemical properties:

Property / Activity Description / Value
Primary Role Biologically active metabolite of Amodiaquine; Antiparasitic agent [1] [2] [3]
Molecular Weight 400.73 g/mol [1] [4] [6]
Molecular Formula C₁₈H₂₀Cl₃N₃O [1] [2]
CAS Number 79049-30-2 [1] [4] [6]
Purity ≥95% to ≥98% (varies by supplier) [4] [3]
Physical Form Light yellow to yellow solid powder [4] [3]
Mechanism of Action Potent inhibitor of heme polymerase, leading to toxic heme buildup in malaria parasites [6]
Cardiovascular Effects Contributes to concentration-dependent bradycardia, hypotension, and QT interval prolongation [5]

Quantitative Efficacy Data

The antiparasitic efficacy of this compound has been quantified against specific strains of Plasmodium falciparum. The table below presents the half-maximal inhibitory concentration (IC₅₀) values, which are consistent across multiple commercial and technical sources [1] [2] [3]:

Malaria Strain Reported IC₅₀ Value
3D7 25 nM
V1/S 97 nM

In vitro studies on isolated mouse atrial preparations demonstrate direct, concentration-dependent bradycardic effects, with significant reduction in spontaneous beating rate observed at concentrations of 3 μmol/L and 10 μmol/L [5].

Experimental Protocols and Methodologies

For researchers aiming to validate or work with this compound, here are summaries of key experimental approaches derived from the literature.

In Vitro Antiparasitic Activity Assay

This protocol is used to determine IC₅₀ values against malaria parasites.

  • Objective: To evaluate the inhibitory potency of this compound against different strains of P. falciparum [1] [2].
  • Key Reagents: Culture of target malaria strains (e.g., 3D7, V1/S), this compound, complete culture medium.
  • Procedure:
    • Prepare a serial dilution of the compound in a culture medium.
    • Introduce a synchronized culture of the target parasite strain.
    • Incubate the culture for a defined period (e.g., 48-72 hours).
    • Measure parasite viability, typically by measuring parasitemia via microscopy or fluorescence-based methods (e.g., SYBR Green assay).
  • Data Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated using non-linear regression analysis.

This experimental workflow can be visualized as follows:

G A Prepare compound serial dilutions B Introduce synchronized parasite culture A->B C Incubate for 48-72 hours B->C D Measure parasitemia (e.g., microscopy, fluorescence) C->D E Calculate IC50 from dose-response curve D->E

In vitro assay workflow for determining antimalarial IC50.

Cardiovascular Effect Assessment in Preclinical Models

This protocol assesses the compound's direct impact on heart rate.

  • Objective: To investigate the bradycardic effects of N-Desethyl amodiaquine and its metabolite directly on cardiac tissue [5].
  • Key Reagents: Isolated mouse atrial preparations, physiological salt solution (e.g., Krebs-Henseleit solution), carbogen (95% O₂, 5% CO₂), this compound.
  • Procedure:
    • Isolate mouse atria, ensuring the sinoatrial node (SAN) is intact.
    • Mount the tissue in an organ bath containing oxygenated physiological salt solution, maintained at a constant temperature (e.g., 37°C).
    • Connect the tissue to a force transducer to record the spontaneous beating rate.
    • Allow the tissue to stabilize.
    • Apply cumulative concentrations of the compound (e.g., 3 μmol/L, 10 μmol/L) to the organ bath.
    • Record the change in spontaneous beating rate after each concentration addition.
  • Data Analysis: The percentage reduction in beating rate is calculated for each concentration and compared to baseline and control groups.

The relationship between the compound and its observed cardiovascular effects involves multiple physiological systems, as illustrated below:

G AQ Amodiaquine (AQ) Administration Metabolism Hepatic Metabolism (via CYP2C8) AQ->Metabolism DEAQ N-Desethyl Amodiaquine (DEAQ) Active Metabolite Metabolism->DEAQ IonChannels Blockade of Cardiac & Vascular Ion Channels DEAQ->IonChannels Effects Observed Cardiovascular Effects: • Bradycardia • Hypotension • QT Prolongation IonChannels->Effects

Proposed pathway for cardiovascular effects of amodiaquine and its metabolite.

Research Applications and Significance

  • Malaria Research: The primary application is for investigating the efficacy, pharmacokinetics, and pharmacodynamics of amodiaquine therapy in malaria [1] [4] [5].
  • Cardiac Safety Pharmacology: It is a critical tool for studying the concentration-dependent cardiovascular effects (bradycardia, hypotension, QT prolongation) associated with 4-aminoquinoline antimalarials [5].
  • Metabolomics Research: Used in studies focusing on the metabolic pathways of antimalarial drugs and the role of specific enzymes like CYP2C8 [4].

Key Considerations for Researchers

  • Handling and Storage: The compound is typically supplied as a solid powder and should be stored sealed, protected from moisture, at -20°C for long-term stability [3].
  • Solubility for In Vitro Work:
    • DMSO: ~62.5 mg/mL (~155.97 mM) [1] [3]
    • Water: ~100 mg/mL (~249.54 mM) [1] [3]
  • In Vivo Formulation: For animal studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [3]. It is crucial to prepare in vivo formulations freshly and use them promptly.

References

amodiaquine active metabolite mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Active Metabolite and Mechanism of Action

Amodiaquine is a 4-aminoquinoline antimalarial that acts as a prodrug; its therapeutic activity is primarily due to its active metabolite, N-desethylamodiaquine (DEAQ) [1] [2] [3].

  • Bioactivation: Following oral administration, amodiaquine undergoes rapid first-pass metabolism in the liver, primarily via CYP2C8, to form DEAQ [1] [3]. Due to its much longer half-life, systemic exposure to DEAQ is 100 to 240-fold greater than to the parent drug, making it the principal driver of antimalarial activity [4] [3].
  • Core Antimalarial Mechanism: Both AQ and DEAQ are concentrated in the parasite's acidic food vacuole, a digestive organelle [5]. Their mechanism involves several key steps, outlined in the diagram below.

G Hb Hemoglobin (Hb) Heme Free Heme (Toxic) Hb->Heme Parasite Digestion Hemozoin Hemozoin (Non-Toxic) Heme->Hemozoin Natural Detoxification Death Parasite Death Heme->Death 3. Toxic Accumulation AQ_DEAQ AQ / DEAQ AQ_DEAQ->Heme 1. Binds Free Heme RM Reactive Metabolite (AQ-QI / DEAQ-QI) AQ_DEAQ->RM 2. CYP-Mediated Bioactivation RM->Death 4. Covalent Binding to Macromolecules

The dual mechanisms of heme binding and bioactivation to reactive quinoneimines (QI) by AQ and DEAQ.

Pharmacokinetic and Bioactivation Profile

The tables below summarize key pharmacokinetic parameters and the enzyme kinetics of bioactivation for AQ and DEAQ.

Table 1: Key Pharmacokinetic Parameters of Amodiaquine and Metabolite

Parameter Amodiaquine (AQ) N-desethylamodiaquine (DEAQ)
Status Prodrug Active Metabolite
Primary Route of Formation - Hepatic (mainly CYP2C8) [3]
Half-Life (t₁/₂) 5.2 ± 1.7 minutes (Parent); 5.3 - 7.7 hours (Systemic) [1] [2] > 100 hours [2]
Systemic Exposure (AUC) Low 100 to 240-fold higher than AQ [3]
Key Pharmacological Activity Contributes to activity, but less than DEAQ Primary determinant of therapeutic effect [3]
Key Toxicological Risk Bioactivation to reactive quinoneimine (AQ-QI) Bioactivation to reactive quinoneimine (DEAQ-QI) [3]

Table 2: Enzyme Kinetics of Bioactivation in Human Liver Microsomes

Parameter Amodiaquine (AQ) N-desethylamodiaquine (DEAQ)
Kₘ (μM) 11.5 ± 2.0 6.1 ± 1.3
Vₘₐₓ (pmol min⁻¹ mg⁻¹) 59.2 ± 3.2 5.5 ± 0.4
CLᵢₙₜ (μl min⁻¹ mg⁻¹) 5.15 0.90
Primary CYP Enzymes Involved CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3] CYP2C8, CYP2C9, CYP3A4, CYP2D6 [3]

Experimental Protocols for Key Assays

For researchers, here are detailed methodologies for two critical experiments: characterizing metabolite kinetics and assessing antimalarial activity.

Characterization of Metabolic Bioactivation Kinetics

This LC-MS/MS method quantifies the formation of reactive metabolites by measuring stable glutathione (GSH) adducts [3].

  • Sample Preparation: Incubate AQ or DEAQ (1–100 µM) with pooled Human Liver Microsomes (HLM) (0.5-1.0 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) with an NADPH-regenerating system. Include GSH (5 mM) as a trapping agent.
  • Incubation and Termination: Conduct reactions at 37°C for 30-60 minutes. Terminate by adding an equal volume of ice-cold acetonitrile with an internal standard.
  • Analysis (LC-MS/MS)
    • Chromatography: Use a C18 reverse-phase column. Employ a gradient mobile phase of water and acetonitrile, both with 0.1% formic acid.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for AQ-SG (m/z 677→302) and DEAQ-SG (m/z 649→274).
  • Data Analysis: Determine kinetic parameters (Kₘ, Vₘₐₓ) by fitting the rate of GSH-adduct formation versus substrate concentration to the Michaelis-Menten model.
Ex Vivo Antimalarial Drug Susceptibility Assay

This protocol measures the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum isolates [6].

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (both drug-sensitive and resistant strains) in human O+ erythrocytes at 2% hematocrit using complete RPMI-1640 medium, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
  • Drug Incubation
    • Drug Plates: Prepare serial dilutions of AQ, DEAQ, and comparator drugs in the assay medium in 96-well plates.
    • Inoculation: Add synchronized ring-stage parasite cultures (0.5-1.0% parasitemia) to each well. Include control wells with no drug (100% growth) and no parasite (background).
    • Incubation: Incubate the plates for 72 hours.
  • Endpoint Measurement
    • Microscopy or Fluorescence: After incubation, prepare blood smears for microscopic determination of parasitemia, or use a DNA-intercalating fluorescent dye like SYBR Green I for a fluorescence-based readout.
  • Data Analysis: Fit the dose-response data to a variable slope (four-parameter) model to calculate the IC₅₀ value for each drug.

Additional Mechanisms and Research Applications

Beyond its primary antimalarial mechanism, amodiaquine exhibits other biological activities of research interest.

  • Ribosome Biogenesis Stress in Oncology Research: AQ has been repurposed as a chemical probe in cancer research. It inhibits RNA Polymerase I (Pol I) transcription in the nucleolus, independent of its autophagy-inhibitory activity. This leads to the degradation of the Pol I catalytic subunit RPA194 and triggers an RP L5/RPL11-mediated stabilization of p53, inducing cell cycle arrest in cancer cells [7].
  • Autophagy Inhibition: Like its analog chloroquine, AQ can raise lysosomal pH, disrupting autophagic flux. This activity is distinct from its inhibition of Pol I transcription [7].

Toxicity and Resistance Considerations

A major challenge with amodiaquine is its association with rare but severe idiosyncratic hepatotoxicity and agranulocytosis. This is linked to the oxidative bioactivation of both AQ and DEAQ to reactive quinoneimine metabolites (AQ-QI and DEAQ-QI), which can covalently bind to cellular proteins [3]. Given the higher systemic exposure to DEAQ, its bioactivation is considered quantitatively more important for this toxicity [3]. High expression of bioactivating CYPs (CYP2C8, CYP3A4) may be a risk factor [3].

Resistance to AQ/DEAQ is complex but primarily involves mutations in the parasite's transporter proteins, notably the PfCRT K76T mutation [5] [6]. The efficacy of AQ is preserved in combination therapies like Artemisinin-based Combination Therapy (ACT) with artesunate (ASAQ), which remains a WHO-recommended treatment [8].

References

Summary of Key Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core pharmacokinetic parameters of amodiaquine (AQ) and its active metabolite, desethylamodiaquine (DEAQ), across different populations and study conditions.

Table 1: Pharmacokinetic Parameters from Clinical Studies

Population & Study Details Analyte Terminal Elimination Half-Life (t₁/₂) Apparent Clearance (CL/F) Apparent Volume of Distribution (Vz/F) Exposure (AUC) Key Findings
Pregnant Women (P. vivax) [1] [2] AQ ~10 hours (multiphasic decline) [2] Not significantly altered by pregnancy [1] Not significantly altered by pregnancy [1] ~100-fold lower than DEAQ [2] No clinically relevant PK differences between pregnancy and postpartum.
DEAQ ~10 days (multiphasic decline) [2] Not significantly altered by pregnancy [1] Not significantly altered by pregnancy [1] ~100-240 fold higher than AQ [2] [3] Contributes most to the antimalarial effect.
Kenyan Adults (P. falciparum) [4] AQ - 3,410 L/h 39,200 L - First simultaneous PK model for AQ and DEAQ.
DEAQ 211 h - - - Body weight explained interindividual variability.
Ghanaian Patients (All Ages) [5] AQ - - - Median: 875-4201 ng·h/mL* AQ exposure significantly higher in infants/young children.
DEAQ - - - Not associated with age [5] -
Paediatric Sickle Cell Disease (SCD) [6] DEAQ - 67 L/h (vs. 15.5 L/h in non-SCD) 4400 L (vs. 368 L in non-SCD) Lower median concentrations [6] Exploratory data suggests altered DEAQ disposition in SCD.

Note: AUC values varied by age group; median AQ AUC₀–∞ was 4201 ng·h/mL in infants, 1994 ng·h/mL in children 1-5 years, and 875 ng·h/mL in older children/adults [5].

Table 2: In-Vitro Metabolic Profile and Enzyme Kinetics

Parameter Amodiaquine (AQ) Desethylamodiaquine (DEAQ)
Primary Metabolic Route CYP2C8-mediated N-desethylation to DEAQ [7] Further metabolism to bis-desethylamodiaquine (route not fully known) [2]
Bioactivation (Reactive Metabolite) Forms Amodiaquine Quinoneimine (AQ-QI) [3] Forms DEAQ Quinoneimine (DEAQ-QI) [3]

| Bioactivation Kinetics in HLM Km (μM) Vmax (pmol/min/mg) CLint (μl/min/mg) | 11.5 ± 2.0 59.2 ± 3.2 5.15 [3] | 6.1 ± 1.3 5.5 ± 0.4 0.90 [3] | | Key CYP Enzymes for Bioactivation | CYP2C8, CYP3A4, CYP2C9, CYP2D6 [3] | CYP3A4, CYP2C8, CYP2C9, CYP2D6 [3] | | Clinical PK Implication | Rapid conversion to DEAQ; low systemic exposure [2] | High and sustained systemic exposure drives efficacy; also primary source of reactive metabolites [3] |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these methods, here are details from the cited studies.

LC-MS/MS Bioanalysis of AQ and DEAQ

This is a validated method for the simultaneous quantification of AQ and DEAQ in plasma [8].

  • Sample Volume: 100 µL of plasma.
  • Sample Preparation: Supported Liquid Extraction (SLE+) using an automated liquid handler platform for high-throughput processing.
  • Chromatography:
    • Column: Zorbax SB-CN (50 mm × 4.6 mm, I.D. 3.5 µm).
    • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a 15:85 (v/v) ratio.
  • Detection: Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode.
  • Quantification: Selected Reaction Monitoring (SRM) for transitions:
    • AQ: m/z 356 → 283 [1]
    • DEAQ: m/z 328 → 283 [1]
  • Performance:
    • Lower Limit of Quantification (LLOQ): 1.08 ng/mL for AQ and 1.41 ng/mL for DEAQ [8].
    • Accuracy & Precision: Intra- and inter-batch precision within ±15% [8].
    • Absolute Recovery: 66-76% for AQ and 73-85% for their internal standards [8].

An alternative whole-blood method uses a minimal volume of 20 µL of blood collected into lithium heparin tubes, with analysis via a similar LC-MS/MS method after protein precipitation [5].

Population Pharmacokinetic Modeling

Several studies utilized nonlinear mixed-effects modeling (NONMEM, Monolix) to characterize population PK [2] [4] [9].

  • Structural Model:
    • AQ: Typically described by a one- or two-compartment model with first-order absorption and elimination [4].
    • DEAQ: Typically described by a two- or three-compartment model with first-order elimination [2] [4].
    • Conversion: AQ is assumed to be completely and irreversibly converted to DEAQ [2].
  • Covariate Analysis: Body weight is consistently implemented as an allometric function on clearance and volume of distribution parameters [2] [9]. Other covariates investigated include age, pregnancy status, and genetic polymorphisms (e.g., CYP2C8) [5] [2].
  • Statistical Model: Inter-individual variability is modeled assuming a log-normal distribution for PK parameters. Residual error is often described by a combined proportional and additive model.

Metabolic Pathways and Pharmacological Implications

The pharmacokinetics, efficacy, and toxicity of amodiaquine are governed by its metabolic fate. The following diagram illustrates the core pathways.

G cluster_legend Pharmacological Outcome AQ Amodiaquine (AQ) DEAQ Desethylamodiaquine (DEAQ, Active Metabolite) AQ->DEAQ  CYP2C8 (Primary) AQ_QI AQ Quinoneimine (Reactive, Toxic) AQ->AQ_QI  CYP2C8, 3A4, 2C9, 2D6 DEAQ_QI DEAQ Quinoneimine (Reactive, Toxic) DEAQ->DEAQ_QI  CYP3A4, 2C8, 2C9, 2D6 BisDEAQ N-bisdesethylamodiaquine (Inactive Metabolite) DEAQ->BisDEAQ  Unknown Enzymes Efficacy (DEAQ) Efficacy (DEAQ) Idiosyncratic Toxicity (QI) Idiosyncratic Toxicity (QI)

Diagram of amodiaquine metabolic pathways showing activation to therapeutic DEAQ and bioactivation to toxic quinoneimines.

Key Considerations for Drug Development

  • Efficacy Driver: DEAQ is the primary driver of antimalarial efficacy due to its significantly higher exposure and longer half-life compared to the parent drug AQ [1] [2]. Therapeutic drug monitoring and efficacy correlations should focus on DEAQ concentrations.
  • Target Population PK: Population-specific pharmacokinetic studies are critical.
    • Pregnancy: No dose adjustment is necessary for pregnant women, as PK is not clinically relevantly altered [1] [2].
    • Pediatrics: Infants and young children may have significantly higher AQ exposure, potentially warranting closer safety monitoring [5].
    • Special Populations: Conditions like Sickle Cell Disease may alter DEAQ disposition, requiring further investigation [6].
  • Toxicity Mechanisms: The risk of idiosyncratic hepatotoxicity is linked to CYP-mediated bioactivation of both AQ and, more importantly, DEAQ to reactive quinoneimines [3]. High expression of CYP2C8, CYP3A4, CYP2C9, and CYP2D6 may be potential risk factors for toxicity [3].
  • Analytical Best Practices: The use of high-sensitivity LC-MS/MS methods with low sample volume requirements (20-100 µL) enables robust PK analysis in all patient groups, including infants [5] [8].

References

desethylamodiaquine role in malaria treatment

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for amodiaquine and desethylamodiaquine across different populations.

Table 1: Population Pharmacokinetic Parameters of Amodiaquine (AQ)

Population Clearance (CL/F, L/h) Volume of Distribution (Vd/F, L) Half-life Study Details
Nigerian Adults (Healthy) 2200 [1] Not Reported (Two-compartment model) [1] Mean Transit Time: 0.896 h [1] 34 subjects, PopPK model [1]
Kenyan Adults (Malaria patients) 3410 [2] 39,200 [2] Not Reported 54 patients, PopPK model [2]

Table 2: Pharmacokinetic Parameters of Desethylamodiaquine (DEAQ)

Population Exposure (AUC0–∞, ng·h/mL) Maximum Concentration (Cmax, ng/mL) Terminal Half-life Study Details

| Ghanaian Patients (All ages, Malaria)

  • Infants
  • Children (1-5 yrs)
  • Older Children & Adults | 4201 (AQ base) 1994 (AQ base) 875 (AQ base) [3] | Not Reported | Not Reported | 227 patients, Non-compartmental analysis [3] | | Pregnant Women (P. vivax, Thailand) | No clinically relevant difference vs. postpartum [4] | No clinically relevant difference vs. postpartum [4] | No clinically relevant difference vs. postpartum [4] | 24 women, Longitudinal study [4] | | Kenyan Adults (Malaria patients) | Not Reported | Not Reported | 211 h [2] | 54 patients, PopPK model [2] | | Nigerian Population (Model-based simulation)
  • Adults (Day 7)
  • Pediatrics (Day 7) | Not Reported | 138.27 [1] 104.96 [1] | Not Reported | PopPK model simulation [1] |

Analytical Methodologies for Quantification

Accurate measurement of AQ and DEAQ is critical for pharmacokinetic studies. The following validated methods are commonly used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method due to its high sensitivity and specificity [3] [4].

  • Sample Type: Whole blood (20 µL capillary samples) or plasma [3] [4].
  • Sample Preparation: Liquid-liquid extraction or protein precipitation using acetonitrile [3] [4].
  • Internal Standard: Hydroxychloroquine is often used [4].
  • Chromatography: Separation is achieved using a High-Performance Liquid Chromatography (HPLC) system.
  • Detection: A triple-quadrupole mass spectrometer is used in positive ion mode with Selected Reaction Monitoring (SRM). Key transitions are:
    • Amodiaquine (AQ): m/z 356 → 283 [4].
    • Desethylamodiaquine (DEAQ): m/z 328 → 283 [4].
  • Assay Performance:
    • Lower Limit of Quantification (LLOQ): 1 ng/mL for AQ and 2 ng/mL for DEAQ in plasma [4].
    • Accuracy & Precision: During validation, combined accuracy (%Nom) is typically 93.9–108.3%, with precision (%CV) between 3.2–5.8% for whole blood assays [3].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust alternative, though generally less sensitive than LC-MS/MS.

  • Sample Type: Plasma [1].
  • Assay Performance:
    • Lower Limit of Quantification (LLOQ): 1.00 ng/mL for amodiaquine [1].

The workflow for a typical pharmacokinetic study integrating these methods is shown below.

G Start Study Population (e.g., patients with malaria, healthy volunteers) Dosing Drug Administration (Observed AQ dosing) Start->Dosing Sampling Serial Blood Sampling (Multiple time points over days/weeks) Dosing->Sampling Processing Sample Processing (Centrifugation to obtain plasma or whole blood) Sampling->Processing Analysis Drug Concentration Analysis (LC-MS/MS or HPLC-UV) Processing->Analysis PK Pharmacokinetic Analysis (Non-compartmental or Population PopPK Modeling) Analysis->PK Outcome Linking Exposure to Efficacy & Safety Outcomes PK->Outcome

Figure 2: Workflow of a Typical Amodiaquine/Desethylamodiaquine Pharmacokinetic Study.

Role in Treatment Efficacy and Clinical Implications

  • Correlate of Protection: Day 7 desethylamodiaquine concentration is a key pharmacokinetic-pharmacodynamic (PK/PD) marker associated with treatment outcome. Higher concentrations correlate with a lower risk of recrudescence [3] [5].
  • Efficacy in Target Populations: Model-based simulations from a Nigerian population pharmacokinetic study showed that median Day 7 DEAQ concentrations in both adults (138.27 ng/mL) and children (104.96 ng/mL) were well above established efficacy thresholds, supporting the current dosing for seasonal malaria chemoprevention (SMC) [1].
  • Age-Dependent Exposure: A study in Ghana found that amodiaquine exposure (AUC) was significantly higher in infants and young children compared to older patients, even after receiving a lower mg/kg dose. This underscores the importance of pharmacokinetic studies in pediatric populations to ensure optimal dosing [3].
  • Pharmacogenomic Considerations: The metabolism of AQ to DEAQ is primarily mediated by the cytochrome P450 enzyme CYP2C8. Genetic polymorphisms in the CYP2C8 gene, which are more pronounced in African populations, can significantly alter the metabolic ratio and drug exposure, potentially affecting both efficacy and safety [1].

Safety and Toxicity Considerations

The safety profile of amodiaquine is a critical consideration in its use.

  • Parent Drug and Toxicity: The parent compound, amodiaquine, is associated with the formation of a reactive quinoneimine metabolite, which is linked to rare but serious idiosyncratic hepatotoxicity and agranulocytosis. For this reason, amodiaquine is not recommended for chemoprophylaxis [1] [6].
  • Role of DEAQ: The metabolite desethylamodiaquine is not significantly involved in the production of this toxic quinoneimine [1].
  • Drug-Drug Interactions: Coadministration of amodiaquine with other drugs, such as the antiretroviral efavirenz, can increase the risk of toxicity, likely due to complex metabolic interactions [5].

References

heme polymerase inhibition by desethylamodiaquine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Heme Polymerase Inhibition

The term "heme polymerase" historically refers to the parasite's process of detoxifying free heme by crystallizing it into hemozoin (also known as malaria pigment). Amodiaquine and its active metabolite, desethylamodiaquine, are understood to inhibit this crucial process [1].

The table below summarizes the key mechanistic steps:

Mechanism Stage Description Key Action of Amodiaquine/Desethylamodiaquine
1. Hemoglobin Digestion The malaria parasite ingests and degrades host hemoglobin within its acidic digestive vacuole (DV) to acquire amino acids [2] [3]. This step is a prerequisite, releasing the toxic by-product.
2. Toxic Heme Release Hemoglobin proteolysis releases ferriprotoporphyrin IX (Fe(III)heme), which is highly toxic to the parasite as it can disrupt membranes and generate reactive oxygen species [4] [2]. Leads to the accumulation of the toxic substrate.
3. Natural Detoxification To survive, the parasite crystallizes over 95% of the free heme into insoluble, inert crystals called hemozoin in a process historically termed "heme polymerization" [5] [2]. The natural process that the drug disrupts.
4. Drug Inhibition Amodiaquine is proposed to bind to free heme or the growing hemozoin crystal, preventing further sequestration of toxic heme [4] [6]. Inhibits hemozoin formation, preventing detoxification.
5. Parasite Death The resulting accumulation of toxic "free" heme, or heme-drug complexes, leads to parasite death [5] [2]. The final therapeutic outcome.

Experimental evidence confirms that amodiaquine causes a dose-dependent decrease in hemozoin and a concomitant increase in toxic free heme in cultured Plasmodium falciparum, which is directly correlated with parasite death [5]. This mechanism is shared with other quinoline antimalarials like chloroquine [5] [6].

Experimental Evidence and Protocols

Key methodologies from recent studies provide direct evidence for this mechanism of action. The following workflow diagram illustrates a typical integrated approach to validate hemozoin inhibition:

G Start In vitro culture of P. falciparum A Drug Exposure (Treatment with compound) Start->A B Cell Fractionation & Pyridine Assay A->B D Microscopy Analysis A->D TEM, ESI, Confocal C Heme Quantification B->C Measures hemozoin vs. 'free' heme E Data Correlation C->E D->E F Mechanism Confirmed E->F Dose-dependent increase in free heme correlates with parasite death

The core experimental validation involves measuring heme species after drug treatment.

  • Cell Fractionation and Pyridine Assay: This method separates and quantifies heme pools within the parasite. Treated and control parasites are lysed, and the cell fractions are treated with pyridine under specific conditions to differentiate between crystalline hemozoin and SDS-soluble "free" heme. A dose-dependent increase in free heme with a corresponding decrease in hemozoin indicates successful inhibition [5] [2].
  • Electron Microscopy Techniques:
    • Electron Spectroscopic Imaging (ESI): This technique can visualize the redistribution of heme iron from the digestive vacuole into the parasite's cytoplasm upon treatment with drugs like chloroquine, a known hemozoin inhibitor [5].
    • Transmission Electron Microscopy (TEM): Can reveal physical disruption of hemozoin crystals, such as mosaic boundaries and irregular shapes, directly showing that the crystallization process has been impaired [5].

Resistance and Broader Context

While hemozoin inhibition remains a viable drug target, it's important to note that resistance to amodiaquine can occur. This resistance is primarily not due to changes in the hemozoin formation process itself, but rather to mutations in parasite transporters that affect drug accumulation in the digestive vacuole.

  • The most studied mechanism involves mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), which can expel chloroquine and amodiaquine from the vacuole [7] [3].
  • Mutations in the Plasmodium falciparum Multi-Drug Resistance 1 (PfMDR1) gene have also been linked to altered susceptibility to amodiaquine, lumefantrine, and other quinolines [8] [7].

Summary for Researchers

  • Primary Mechanism: Desethylamodiaquine, the active metabolite of amodiaquine, exerts its antimalarial effect by inhibiting hemozoin formation, leading to lethal accumulation of toxic heme.
  • Experimental Validation: The gold standard for confirming this mechanism in a cellular context is the demonstration of a dose-dependent increase in free heme and decrease in hemozoin via cell fractionation assays, corroborated by microscopy.
  • Current Research Focus: The field continues to investigate the detailed biomineralization process of hemozoin and the role of lipids and proteins in crystallization to identify new inhibitors that can overcome existing resistance mechanisms [2].

References

N-Desethyl amodiaquine dihydrochloride solubility DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Chemical Properties

The table below summarizes the key physicochemical and solubility data for N-Desethyl Amodiaquine Dihydrochloride gathered from the search results.

Property Details
CAS Number 79049-30-2 [1] [2] [3]
Molecular Formula C₁₈H₂₀Cl₃N₃O [1] [2] [3]
Molecular Weight 400.73 g/mol [2] [3]
Physical Form Light yellow to yellow crystalline solid [1] [3]
Purity ≥95% [3] to 99.88% [2]
Solubility in DMSO 62.5 mg/mL (155.97 mM) [2]; Soluble [1] [3]
Solubility in Water 100 mg/mL (249.54 mM) [2]; Soluble [1] [3]
Solubility in Methanol Soluble [1] [3]
Storage -20°C, sealed, away from moisture [1] [2] or 2-8°C [3]
Stability Hygroscopic [1]

Experimental Protocols

Here are detailed protocols for preparing stock and working solutions of this compound.

Preparation of Stock Solutions

This protocol outlines the preparation of concentrated stock solutions for long-term storage [2].

G Start Start Protocol Step1 Calculate mass or volume using molecular weight (400.73 g/mol) e.g., 25 mg in 400 µL DMSO for ~62.5 mg/mL Start->Step1 Step2 Weigh compound using an analytical balance Step1->Step2 Step3 Transfer to suitable vial (e.g., a glass vial with screw cap) Step2->Step3 Step4 Add solvent (DMSO, sterile water, or methanol) Step3->Step4 Step5 Briefly vortex and sonicate until a clear solution is obtained Step4->Step5 Step6 Aliquot and store at -20°C in a sealed container Step5->Step6 End Stock Solution Ready Step6->End

  • Solvent Choice: DMSO is a common choice for high-concentration stock solutions. Sterile water or methanol are also suitable solvents [1] [2] [3].
  • Preparation of 62.5 mg/mL DMSO Stock: Add 400 µL of DMSO to 25 mg of the compound. Vortex and sonicate if necessary to aid dissolution [2].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store at -20°C in a sealed container to protect from moisture. Under these conditions, the solution is stable for at least 1 month [2].
Preparation of Working Solutions for In Vitro Assays

This protocol describes diluting the stock solution to a working concentration for cell-based assays [2].

  • Dilution in Aqueous Buffer: Rapidly dilute the DMSO stock solution into your cell culture medium or assay buffer. A final DMSO concentration of <0.1-1% is generally well-tolerated by most cell lines.
  • Preparation of 10 mM Aqueous Stock: For a ready-to-dilute aqueous stock, add 0.4 mL of pure water to 1 mg of the compound. Vortex and sonicate to dissolve [2].
Preparation for In Vivo Studies

The following protocol is recommended for preparing a dosing solution suitable for animal studies, ensuring the compound is in solution and the excipients are well-tolerated [2].

  • Protocol 1:

    • Prepare a DMSO stock solution no more than 20.8 mg/mL.
    • Mix 100 µL of this stock with 400 µL of PEG 300.
    • Add 50 µL of Tween-80 and mix well.
    • Finally, add 450 µL of saline (0.9% sodium chloride) to a total volume of 1 mL.
    • This yields a clear solution with a final concentration of at least 2.08 mg/mL [2].
  • Protocol 2:

    • Prepare a DMSO stock solution no more than 20.8 mg/mL.
    • Mix 100 µL of this stock with 900 µL of 20% SBE-β-CD in saline.
    • This also yields a clear solution with a final concentration of at least 2.08 mg/mL [2].

> Critical Note: Dosing solutions for in vivo studies should be prepared fresh on the day of use.

Biological Context & Handling Notes

  • Biological Activity: this compound is the active metabolite of the antimalarial drug Amodiaquine. It is responsible for the therapeutic effect against malaria, with reported IC₅₀ values of 25 nM and 97 nM against different strains of Plasmodium falciparum (3D7 and V1/S, respectively) [2] [3].
  • Handling and Safety: The compound is hygroscopic (absorbs moisture from the air), so it should be stored in a sealed container in a dry environment. Always use personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling instructions [1].

References

N-Desethyl Amodiaquine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

N-Desethyl amodiaquine is the major, biologically active metabolite of the antiparasitic drug Amodiaquine [1] [2] [3]. It is an antiparasitic agent effective against malaria, with reported IC₅₀ values of 97 nM and 25 nM for strains V1/S and 3D7, respectively [1] [2]. Amodiaquine acts as a pro-drug, with its therapeutic efficacy largely attributed to this active metabolite [4] [3]. These notes provide researchers with detailed protocols for preparing stock solutions of N-Desethyl amodiaquine to ensure reproducible results in in vitro and in vivo studies.

Physicochemical and Solubility Data

The table below summarizes key physicochemical properties and solubility data for N-Desethyl amodiaquine, which are critical for experimental planning and solution preparation.

Property Value / Description
CAS Number 79352-78-6 [1] [2]
Molecular Formula C₁₈H₁₈ClN₃O [1] [2]
Molecular Weight 327.81 g/mol [2]
Appearance Light yellow to yellow solid powder [2] [5]
Solubility in DMSO ~100 mg/mL (~305.05 mM) [1] [2]

Experimental Protocols

Preparation of Primary Stock Solution in DMSO

This protocol is suitable for creating a concentrated, long-term storage stock for in vitro applications.

  • Recommended Concentration: 100 mg/mL (305.05 mM) in DMSO [1] [2].
  • Procedure:
    • Allow the N-Desethyl amodiaquine powder to equilibrate to room temperature.
    • Weigh out the desired amount of compound (e.g., 10 mg, 25 mg, 50 mg).
    • Transfer the powder to an appropriate amber vial or Eppendorf tube.
    • Add the calculated volume of fresh, high-quality, anhydrous DMSO to achieve the 100 mg/mL concentration (e.g., add 100 μL DMSO per 10 mg of powder).
    • Cap the vial tightly and vortex until the solid is completely dissolved, which may require brief sonication.
  • Storage: Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month [1] [2]. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Studies

For animal studies, the primary DMSO stock must be further diluted into a biocompatible vehicle. Below are three commonly used formulations. Always prepare these working solutions fresh on the day of the experiment.

Protocol 1: Aqueous Solution with Surfactants [2] [5]

  • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Procedure:
    • Add 100 μL of the 25 mg/mL DMSO stock solution to 400 μL PEG300. Mix evenly.
    • Add 50 μL Tween 80 to the mixture and mix evenly.
    • Add 450 μL of physiological saline (0.9% NaCl) to adjust the final volume to 1 mL. Mix thoroughly to obtain a clear solution.
    • The final concentration of the working solution is 2.5 mg/mL.

Protocol 2: Cyclodextrin-Based Aqueous Solution [2] [5]

  • Final Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Procedure:
    • First, prepare the 20% SBE-β-CD saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. Ensure it is fully dissolved and clear [1] [2].
    • Add 100 μL of the 25 mg/mL DMSO stock solution to 900 μL of the 20% SBE-β-CD solution.
    • Mix evenly to obtain a clear solution.
    • The final concentration of the working solution is 2.5 mg/mL.

Protocol 3: Oil-Based Solution for Prolonged Dosing [2] [5]

  • Final Composition: 10% DMSO + 90% Corn Oil
  • Procedure:
    • Add 100 μL of the 25 mg/mL DMSO stock solution to 900 μL of corn oil.
    • Mix evenly until a clear solution is achieved.
    • The final concentration of the working solution is 2.5 mg/mL.
  • Note: This formulation should be chosen carefully if the continuous dosing period exceeds half a month [2].

Critical Experimental Considerations

  • Solution Stability: Always visually inspect the solution before use. Precipitates or cloudiness indicate instability. The provided storage times are guidelines and should be validated for specific experimental conditions [1].
  • In Vivo Formulation Selection: The choice of vehicle can significantly impact drug bioavailability and pharmacokinetics. Pilot studies are recommended to confirm the suitability of the chosen formulation for the specific route of administration (e.g., IP, IV, PO) and research model [5].
  • Safety and Handling: N-Desethyl amodiaquine is intended for research use only and is not for human consumption [1] [2]. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed when handling the compound and its solutions.

The following workflow summarizes the key decision points in the stock solution preparation process:

cluster_dmso Primary Stock First Start Start: Prepare N-Desethyl Amodiaquine Stock Decision1 Is the application in vitro or in vivo? Start->Decision1 InVitro In Vitro Application Decision1->InVitro In Vitro InVivo In Vivo Application Decision1->InVivo In Vivo DMSO_Store Prepare 100 mg/mL Primary Stock in DMSO InVitro->DMSO_Store Prepare from powder DMSO_Stock Prepare 100 mg/mL Primary Stock in DMSO InVivo->DMSO_Stock Decision2 Select in vivo formulation based on study needs DMSO_Stock->Decision2 Protocol1 Protocol 1: Aqueous/Surfactant Decision2->Protocol1 General purpose Protocol2 Protocol 2: Cyclodextrin-Based Decision2->Protocol2 Enhanced solubility Protocol3 Protocol 3: Oil-Based Decision2->Protocol3 Prolonged dosing (use carefully) UseFresh Use Working Solution Fresh Protocol1->UseFresh Protocol2->UseFresh Protocol3->UseFresh Store Aliquot and Store at -80°C DMSO_Store->Store

Troubleshooting Guide

Issue Potential Cause Suggested Resolution
Precipitation in stock solution Solvent evaporation, freeze-thaw cycles, exceeding solubility limit. Ensure airtight storage, prepare fresh aliquots, and avoid repeated freezing/thawing. Confirm the concentration is within the solubility limit in DMSO [1].
Cloudiness in working solution Incompatibility between DMSO stock and aqueous/organic vehicle, or poor mixing. Add co-solvents sequentially and mix thoroughly at each step. Consider using a cyclodextrin-based formulation (Protocol 2) to improve solubility [2] [5].
Unexpected experimental results Compound degradation or inaccurate concentration. Use freshly prepared solutions, minimize storage time, and validate stock solution concentration before use.

References

Comprehensive Application Notes and Protocols for HPLC Analysis of N-Desethyl Amodiaquine in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-Desethyl amodiaquine (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ), exhibiting significantly prolonged elimination half-life (approximately 11 days) compared to the parent drug (approximately 27 hours). This pharmacokinetic profile makes DEAQ the primary therapeutic driver in amodiaquine-based antimalarial regimens, particularly in artesunate-amodiaquine combination therapies recommended by the WHO for uncomplicated Plasmodium falciparum malaria. The quantitative determination of DEAQ in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial evaluations. The analytical challenge lies in the need for high sensitivity to detect sustained low concentrations during the elimination phase and high selectivity to resolve DEAQ from structurally similar compounds like chloroquine and their metabolites. This document presents comprehensive application notes and detailed protocols for the reliable quantification of DEAQ using high-performance liquid chromatography (HPLC) coupled with various detection methods, with emphasis on method validation parameters and practical implementation considerations for diverse laboratory settings.

Analytical Method Comparison

The analysis of DEAQ in biological matrices has been accomplished using various chromatographic techniques with different detection methods. The following tables summarize the key characteristics of published methods for simultaneous determination of amodiaquine and its metabolite N-desethyl amodiaquine.

Table 1: Comparison of HPLC and LC-MS/MS Methods for Amodiaquine and N-Desethyl Amodiaquine Analysis

Detection Method Matrix Sample Volume (μL) Extraction Method LLOQ (ng/mL) Analysis Runtime (min) Reference
LC-MS/MS Plasma 100 Supported Liquid Extraction (SLE+) AQ: 1.08, DEAQ: 1.41 6.5 [1]
LC-MS/MS Plasma 250 Solid Phase Extraction (SPE) AQ: 0.25, DEAQ: 1.50 3.5 [1]
LC-MS/MS Plasma 200 Protein Precipitation AQ: 0.3, DEAQ: 0.3 21 [1]
HPLC-UV Plasma 1000 Liquid-Liquid Extraction AQ: 5, DEAQ: 5 8 [1]
HPLC-UV Whole Blood (filter paper) 100 Liquid-Liquid Extraction 50 nM for both Not specified [2]
IP-LC-MS/MS Blood Not specified Protein Precipitation AQ: 0.15, DEAQ: 1.50 Not specified [3]

Table 2: Method Validation Parameters for DEAQ Quantification

Parameter LC-MS/MS Method [1] LC-MS/MS Method [4] HPLC-UV Method [5]
Linear Range (ng/mL) DEAQ: 1.41-610 DEAQ: 0.523-253.855 DEAQ: 200-2500
Recovery (%) 69-74 Not specified 74.3
Intra-assay Precision (%CV) <15% Not specified 3.9-10.1%
Inter-assay Precision (%CV) <15% Not specified 2.3-4.6%
Retention Time Not specified Not specified Not specified

Detailed Experimental Protocols

High-Sensitivity LC-MS/MS Protocol with Supported Liquid Extraction
3.1.1 Principle

This method utilizes supported liquid extraction (SLE+) on an automated liquid handler platform for high-throughput sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The method achieves exceptional sensitivity with lower limits of quantification of 1.08 ng/mL for AQ and 1.41 ng/mL for DEAQ, using only 100 μL of plasma sample, making it ideal for pediatric studies and pharmacokinetic studies with prolonged sampling schedules. [1]

3.1.2 Equipment and Reagents
  • Liquid Chromatograph: UHPLC system capable of gradient elution
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: Zorbax SB-CN 50 mm × 4.6 mm, I.D. 3.5 μm
  • Chemical Standards: Amodiaquine, desethylamodiaquine, and stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5)
  • Extraction Plates: 96-well supported liquid extraction (SLE+) plates
  • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid pH ~2.6 (15:85, v/v)
  • Automated System: Liquid handler platform (e.g., Freedom Evo 200, TECAN)
3.1.3 Sample Preparation Procedure
  • Sample Aliquoting: Pipette 100 μL of plasma samples, calibrators, and quality controls into a 96-well SLE+ plate.

  • Internal Standard Addition: Add appropriate volumes of stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5) to all samples except blanks.

  • Supported Liquid Extraction:

    • Add 350 μL of 0.5 M ammonium hydroxide to each well using the automated liquid handler.
    • Allow samples to absorb onto the SLE+ medium for 10 minutes.
    • Elute analytes with two aliquots of methyl tert-butyl ether (MTBE) directly into a collection plate.
  • Evaporation and Reconstitution:

    • Evaporate the organic extracts to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residues with 100 μL of initial mobile phase composition.
    • Vortex-mix for 30 seconds and transfer to autosampler vials.
3.1.4 Instrumental Analysis
  • Chromatographic Conditions:

    • Column temperature: 40°C
    • Flow rate: 0.8 mL/min
    • Injection volume: 2 μL
    • Isocratic elution with acetonitrile and 20 mM ammonium formate with 1% formic acid pH ~2.6 (15:85, v/v)
    • Total run time: 6.5 minutes
  • Mass Spectrometric Detection:

    • Ionization mode: Positive electrospray ionization (ESI+)
    • Multiple reaction monitoring (MRM) transitions optimized for each analyte
    • Source temperature: 150°C
    • Desolvation temperature: 500°C
    • Desolvation gas flow: 1000 L/hr
  • Data Analysis:

    • Plot peak area ratios of analytes to their respective internal standards against nominal concentrations.
    • Use weighted (1/x²) linear least squares regression to generate calibration curves.
HPLC-UV Protocol for Resource-Limited Settings
3.2.1 Principle

This method utilizes reversed-phase HPLC with UV detection at 340 nm for the determination of AQ and DEAQ in whole blood spotted on filter paper, making it particularly suitable for field studies in remote areas where facilities for storing blood/plasma samples are not available. The method provides adequate sensitivity for therapeutic drug monitoring with a linear range of 100-2500 ng/mL for AQ and 200-2500 ng/mL for DEAQ. [5]

3.2.2 Equipment and Reagents
  • HPLC System: Isocratic or gradient HPLC system with UV-Vis detector
  • Analytical Column: Reversed-phase phenyl column (250 mm × 4.6 mm, 5 μm)
  • Chemical Standards: Amodiaquine, desethylamodiaquine, and internal standard (4-(4-Dimethylamino-1-methylbutylamino)-7-chloroquinoline)
  • Extraction Solvent: Diethyl ether
  • Mobile Phase: 25 mM KH₂PO₄-methanol (80:20% v/v) + 1% v/v triethylamine, adjusted to pH 2.8 with phosphoric acid
3.2.3 Sample Preparation Procedure
  • Sample Collection:

    • Spot 100-200 μL of whole blood onto filter paper cards.
    • Dry samples at room temperature for at least 2 hours.
    • Store samples in sealed plastic bags with desiccant until analysis.
  • Sample Extraction:

    • Punch out entire blood spots from filter paper into extraction tubes.
    • Add internal standard solution and 1 mL of extraction buffer (pH 9.2 potassium hydroxide).
    • Extract with 5 mL of di-isopropyl ether by vortex mixing for 3 minutes.
    • Centrifuge at 3000 × g for 5 minutes and transfer organic layer to a clean tube.
  • Back-Extraction:

    • Add 200 μL of 0.1 M phosphate buffer (pH 4.0) to the organic extract.
    • Vortex mix for 2 minutes and centrifuge at 3000 × g for 5 minutes.
    • Freeze the organic layer in a dry ice-ethanol bath and transfer the aqueous layer to autosampler vials.
3.2.4 Instrumental Analysis
  • Chromatographic Conditions:
    • Column temperature: Ambient
    • Flow rate: 1.0 mL/min
    • Injection volume: 50-100 μL
    • Isocratic elution with 25 mM KH₂PO₄-methanol (80:20% v/v) + 1% v/v triethylamine, pH 2.8
    • Detection wavelength: 340 nm
    • Total run time: Approximately 12-15 minutes

Analysis Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of N-desethyl amodiaquine using supported liquid extraction:

workflow start Start with 100 µL plasma sample is_add Add internal standards (amodiaquine-D10 and desethylamodiaquine-D5) start->is_add sle Supported Liquid Extraction with 350 µL 0.5 M ammonium hydroxide is_add->sle elution Elute with methyl tert-butyl ether sle->elution evaporation Evaporate to dryness under nitrogen at 40°C elution->evaporation reconstitution Reconstitute in 100 µL mobile phase evaporation->reconstitution lc_ms LC-MS/MS Analysis Zorbax SB-CN column Isocratic elution: 6.5 min reconstitution->lc_ms detection MS Detection ESI+ MRM mode lc_ms->detection quantification Quantification using internal standard method detection->quantification

Figure 1: Workflow for LC-MS/MS Analysis of N-Desethyl Amodiaquine Using Supported Liquid Extraction

The sample preparation process can be visualized through the following decision pathway for method selection:

method_selection start Method Selection for N-Desethyl Amodiaquine Analysis sensitivity Sensitivity Requirement? start->sensitivity resources Available Resources? sensitivity->resources Moderate sensitivity acceptable lc_msms LC-MS/MS Method (LLOQ: 1.41 ng/mL) sensitivity->lc_msms High sensitivity required sample_type Sample Matrix? resources->sample_type Adequate resources hplc_uv HPLC-UV Method (LLOQ: 5-100 ng/mL) resources->hplc_uv Limited resources field_method Field-Adapted HPLC Filter Paper Method sample_type->field_method Field collection plasma Plasma/Serum sample_type->plasma Plasma/Serum blood Whole Blood sample_type->blood Whole Blood high_throughput High-Throughput Required? plasma->high_throughput blood->hplc_uv sle_method Automated SLE+ LC-MS/MS high_throughput->sle_method Yes manual_method Manual SPE LC-MS/MS high_throughput->manual_method No

Figure 2: Method Selection Pathway for N-Desethyl Amodiaquine Analysis

Method Validation and Implementation

Method Validation Parameters

According to regulatory guidelines, the developed methods for DEAQ quantification should be thoroughly validated using the following parameters:

  • Linearity: Calibration curves should demonstrate correlation coefficients (r²) ≥0.99 across the validated range. The LC-MS/MS method shows linearity from 1.41 to 610 ng/mL for DEAQ. [1]

  • Precision and Accuracy: Intra-batch and inter-batch precision should be within ±15% CV, with accuracy within ±15% of nominal values. The LC-MS/MS method demonstrates precision within acceptance criteria. [1]

  • Recovery: Extraction efficiency should be consistent and reproducible. The SLE+ method shows absolute recoveries of 66-76% for AQ and 69-74% for DEAQ. [1]

  • Selectivity: The method should resolve DEAQ from potentially interfering compounds, including amodiaquine, chloroquine, and their metabolites. The HPLC-UV method demonstrates no interference from commonly co-administered antimalarials and antipyretics. [5]

  • Stability: Analytes should demonstrate stability under storage and processing conditions. The filter paper method demonstrates stability of AQ and DEAQ for at least 19 weeks on filter paper. [2]

Troubleshooting and Optimization
  • Matrix Effects: In LC-MS/MS, matrix effects can significantly impact method performance. Use stable isotope-labeled internal standards to compensate for ionization suppression/enhancement.

  • Carryover: Implement a washout gradient in the LC method to remove strongly retaining compounds from the column. The LC-MS/MS method successfully eliminated carry-over effects. [1]

  • Chromatographic Resolution: For challenging separations, consider using alternative stationary phases such as cyano columns for better resolution of AQ and DEAQ. [1]

  • Extraction Efficiency: If recovery is suboptimal, consider modifying the extraction pH or switching to alternative solvents such as diethyl ether or methyl tert-butyl ether.

Applications in Drug Development and Clinical Research

The analytical methods for DEAQ quantification have been successfully applied in various research contexts:

  • Pharmacokinetic Studies: Characterization of DEAQ pharmacokinetic parameters following amodiaquine administration, particularly noting its extensive tissue distribution and slow elimination (t₁/₂ ~ 11 days). [1]

  • Clinical Trials: Evaluation of drug exposure in patients receiving artemether-lumefantrine plus amodiaquine twice daily for three days (amodiaquine dose of 10 mg base/kg/day). [1]

  • Bioequivalence Studies: Comparison of different formulations using the sensitive LC-MS/MS methods to establish therapeutic equivalence. [4]

  • Toxicity Studies: Investigation of cytochrome P450-mediated bioactivation of DEAQ to reactive metabolites, potentially contributing to hepatotoxicity. Multiple CYP isoforms (CYP3A4, CYP2C8, CYP2C9, and CYP2D6) are involved in DEAQ bioactivation. [6]

Regulatory and Practical Considerations

When implementing these methods in regulated environments, several aspects require attention:

  • Sample Stability: DEAQ stability should be established under various storage conditions (-20°C, -80°C), freeze-thaw cycles, and in autosampler conditions post-preparation.

  • Quality Control: Implement multiple levels of quality control samples (low, medium, high) to monitor assay performance during sample analysis.

  • Dilution Integrity: Verify that samples exceeding the upper limit of quantification can be reliably diluted without affecting accuracy and precision. The LC-MS/MS method demonstrated acceptable dilution integrity for over-curve samples. [1]

  • Cross-Validation: When transferring methods between laboratories or instruments, perform cross-validation to ensure comparable performance.

Conclusion

The HPLC analysis of N-desethyl amodiaquine, particularly when coupled with mass spectrometric detection, provides robust and sensitive methods for quantifying this important antimalarial metabolite in biological matrices. The supported liquid extraction approach combined with LC-MS/MS detection offers significant advantages for high-throughput laboratories conducting pharmacokinetic studies, while HPLC-UV methods remain valuable for resource-limited settings and therapeutic drug monitoring. The selection of an appropriate method should consider the required sensitivity, available resources, sample matrix, and intended application. Proper method validation and implementation following the detailed protocols provided herein will ensure reliable quantification of DEAQ for clinical and research applications.

References

Comprehensive Application Notes and Protocols for N-Desethyl Amodiaquine Dihydrochloride in Malaria Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

N-Desethyl amodiaquine dihydrochloride (DEAQ; CAS 79049-30-2) is a critical bioactive metabolite of the antimalarial drug amodiaquine, formed primarily through cytochrome P450-mediated N-deethylation in the liver. This compound has become an essential research tool in parasitology and drug metabolism studies due to its significant antimalarial activity and role in understanding drug-induced hepatotoxicity. As the principal active metabolite responsible for the therapeutic effects of amodiaquine-based therapies, DEAQ presents researchers with a valuable compound for investigating malaria treatment mechanisms and metabolism-mediated toxicity pathways.

The molecular weight of this compound is 400.74 g/mol with a molecular formula of C₁₈H₂₀Cl₃N₃O [1] [2]. The free base form (CAS 79352-78-6) has a molecular weight of 327.81 g/mol [3]. DEAQ is typically supplied as a light yellow to yellow solid powder with a purity of ≥95% to ≥98% depending on the supplier [1] [3]. The compound is soluble in water (100 mg/mL, 249.54 mM) and DMSO (62.5 mg/mL, 155.97 mM), making it suitable for various experimental applications [2]. Proper storage conditions include 4°C in sealed containers protected from moisture for short-term stability, with long-term storage recommended at -20°C to -80°C [3] [2].

Quantitative Biological Activity Data

Antimalarial Activity and Pharmacokinetic Parameters

Table 1: Antimalarial Activity of this compound Against Plasmodium falciparum Strains

Parasite Strain IC₅₀ Value Resistance Profile Experimental System Reference
3D7 25 nM Chloroquine-sensitive In vitro culture [3] [2]
V1/S 97 nM Chloroquine-resistant In vitro culture [3] [2]
MRA1239 Not determined Artemisinin-sensitive Ex vivo patient plasma [4]
MRA1240 Not determined Artemisinin-resistant Ex vivo patient plasma [4]

Table 2: Pharmacokinetic and Bioactivation Parameters of Amodiaquine and N-Desethyl Amodiaquine

Parameter Amodiaquine (AQ) N-Desethyl Amodiaquine (DEAQ) Experimental Conditions
Bioactivation Kₘ 11.5 ± 2.0 μmol/L 6.1 ± 1.3 μmol/L Human liver microsomes [5]
Bioactivation Vₘₐₓ 59.2 ± 3.2 pmol/min/mg 5.5 ± 0.4 pmol/min/mg Human liver microsomes [5]
Bioactivation CLᵢₙₜ 5.15 μL/min/mg 0.90 μL/min/mg Human liver microsomes [5]
Relative Internal Exposure 1X 100-240X In vivo human pharmacokinetics [5]
Half-life (t₁/₂) Short (hours) 20-50X longer than AQ In vivo human pharmacokinetics [5] [6]
Cytochrome P450 Involvement in Bioactivation

Table 3: Cytochrome P450 Isoform Contribution to DEAQ Bioactivation

CYPs Involved Relative Contribution Role in Metabolism Polymorphism Impact
CYP2C8 Primary (major) N-deethylation of AQ to DEAQ Potential variability in DEAQ formation
CYP3A4 Significant Bioactivation to quinoneimine Possible susceptibility factor
CYP2C9 Moderate Bioactivation to quinoneimine Potential variability in toxicity risk
CYP2D6 Moderate Bioactivation to quinoneimine Potential variability in toxicity risk
CYP1A1, CYP1B1, CYP2J2 Minor (extrahepatic) Bioactivation in extrahepatic tissues Limited characterization

Detailed Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assessment

Purpose: To evaluate the inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum strains.

Materials and Reagents:

  • This compound (prepare 10 mM stock in DMSO)
  • Asynchronous cultures of P. falciparum (3D7 and V1/S strains)
  • Complete RPMI 1640 medium with HEPES, hypoxanthine, and 10% human serum
  • 96-well flat-bottom microtiter plates
  • [³H]-hypoxanthine (for parasite growth quantification)
  • Sorbitol (for synchronization when needed)

Procedure:

  • Prepare serial dilutions of this compound in complete medium across 96-well plates (typical range: 1 nM to 10 μM)
  • Add asynchronous parasite cultures (1-1.5% parasitemia, 2% hematocrit) to drug-containing wells
  • Include drug-free control wells for maximum growth and blank wells for background subtraction
  • Incubate plates at 37°C in a gaseous environment of 5% O₂, 5% CO₂, and 90% N₂ for 48 hours
  • Add [³H]-hypoxanthine (0.5 μCi/well) during the final 24 hours of incubation
  • Harvest cells onto glass fiber filters using a cell harvester
  • Measure incorporated radioactivity using a liquid scintillation counter
  • Calculate percentage growth inhibition relative to drug-free controls
  • Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic model)

Technical Notes: Ensure consistent parasite synchronization across experiments. DMSO concentration should not exceed 0.1% in final assay conditions. Include chloroquine as a reference control for resistance monitoring [3].

Protocol 2: Metabolic Stability and CYP Reaction Phenotyping

Purpose: To identify specific cytochrome P450 enzymes responsible for DEAQ bioactivation.

Materials and Reagents:

  • Human liver microsomes (pooled or individual donors)
  • Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5)
  • NADPH regeneration system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Glutathione (5 mM final concentration) as trapping agent
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • LC-MS/MS system for quantification of glutathione conjugates

Procedure:

  • Prepare incubation mixtures containing microsomal protein (0.5-1 mg/mL) or recombinant CYP enzymes (50 pmol/mL) in potassium phosphate buffer
  • Add glutathione (5 mM) and pre-incubate for 3 minutes at 37°C
  • Initiate reactions by adding NADPH regeneration system
  • Incubate at 37°C with gentle shaking for 60 minutes
  • Terminate reactions by adding equal volume of ice-cold acetonitrile
  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins
  • Analyze supernatants for glutathione conjugates (AQ-SG and DEAQ-SG) using LC-MS/MS
  • Monitor specific transitions: m/z 705→576 for AQ-SG and m/z 677→548 for DEAQ-SG
  • Quantify metabolite formation using external calibration curves

Technical Notes: Include control incubations without NADPH to assess non-enzymatic formation. Use chemical inhibitors for specific CYPs (sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4) for confirmation [5].

Protocol 3: Reactive Metabolite Trapping with Glutathione

Purpose: To detect and quantify reactive quinoneimine metabolites formed during CYP-mediated metabolism.

Materials and Reagents:

  • This compound (prepare 10 mM stock in methanol)
  • Human liver microsomes (pooled from multiple donors)
  • Reduced glutathione (GSH, 5 mM final concentration)
  • NADPH regeneration system (as above)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • Solid-phase extraction cartridges (Oasis HLB or equivalent)
  • HPLC system with UV/fluorescence detection or LC-MS/MS

Procedure:

  • Prepare incubation mixtures (final volume 1 mL) containing microsomal protein (1 mg/mL), potassium phosphate buffer, and GSH (5 mM)
  • Pre-incubate for 3 minutes at 37°C before adding substrate (50 μM final concentration)
  • Initiate reactions with NADPH regeneration system
  • Incubate at 37°C for 60 minutes with gentle shaking
  • Terminate reactions with 2 mL ice-cold acetonitrile
  • Vortex vigorously and centrifuge at 14,000 × g for 15 minutes
  • Evaporate supernatants under nitrogen gas at 40°C
  • Reconstitute residues in 200 μL mobile phase for LC analysis
  • Separate GSH conjugates using reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water with 0.1% formic acid)
  • Detect conjugates using MS/MS in positive ion mode or UV detection at 254 nm

Technical Notes: Synthesize authentic GSH conjugate standards for quantification when possible. Monitor for GSH depletion in control incubations without test compound [5].

Mechanism of Action and Metabolic Pathways

G Amodiaquine Amodiaquine DEAQ DEAQ Amodiaquine->DEAQ CYP2C8 N-deethylation DEAQ_QI DEAQ_QI DEAQ->DEAQ_QI CYP3A4/2C8/2C9/2D6 Oxidation Heme_Polymerase Heme_Polymerase DEAQ->Heme_Polymerase Inhibition GSH_Conjugate GSH_Conjugate DEAQ_QI->GSH_Conjugate GSH conjugation Detoxification Toxicity Toxicity DEAQ_QI->Toxicity Protein binding Covalent modification Antimalarial_Effect Antimalarial_Effect Heme_Polymerase->Antimalarial_Effect Toxic heme accumulation

Diagram 1: Metabolic Activation Pathways and Mechanisms of N-Desethyl Amodiaquine

The antimalarial activity of DEAQ primarily results from inhibition of heme polymerase in malaria parasites, which prevents detoxification of heme released during hemoglobin digestion [1]. This disruption leads to toxic heme accumulation that is lethal to the parasites. The diagram illustrates the dual pathways of therapeutic action and metabolic activation that determine the compound's efficacy and safety profile.

The hepatotoxicity potential stems from cytochrome P450-mediated oxidation of the 4-aminophenol moiety to a reactive quinoneimine metabolite (DEAQ-QI) [5]. This electrophilic intermediate can be detoxified by glutathione conjugation or may bind covalently to cellular proteins, potentially triggering immune-mediated adverse reactions. The balance between these pathways determines individual susceptibility to DEAQ-mediated hepatotoxicity.

Research Applications

Malaria Chemotherapy Studies

DEAQ serves as a critical reference standard in antimalarial drug development, particularly for investigating the pharmacological activity of amodiaquine-based therapies. Since DEAQ achieves 100-240-fold higher systemic exposure compared to the parent drug, its antimalarial properties predominantly determine treatment outcome [5] [6]. Researchers utilize DEAQ to model the in vivo pharmacokinetic-pharmacodynamic relationship of amodiaquine treatments, establish therapeutic indices, and investigate resistance mechanisms in chloroquine-resistant parasite strains. The compound's activity against both chloroquine-sensitive and resistant strains makes it particularly valuable for understanding cross-resistance patterns.

Hepatotoxicity and Idiosyncratic Drug Reaction Mechanisms

The bioactivation of DEAQ to reactive metabolites provides a well-characterized model for studying metabolism-dependent drug-induced liver injury [5]. Researchers employ DEAQ to investigate interindividual susceptibility factors in hepatotoxicity, including the impact of CYP polymorphisms, glutathione depletion, and immune response activation. These studies are essential for developing safer analogs with reduced bioactivation potential while maintaining antimalarial efficacy.

Drug Metabolism and Cytochrome P450 Phenotyping

DEAQ is extensively used as a probe substrate in reaction phenotyping studies to identify specific CYP isoforms involved in metabolic activation pathways [5]. These investigations help predict drug-drug interaction potential and identify patient populations at increased risk for adverse effects based on genetic polymorphisms in drug-metabolizing enzymes. The well-characterized CYP-dependent bioactivation of DEAQ makes it an excellent tool for studying complex metabolic networks in human liver microsomes and hepatocytes.

Combination Therapy Development

With the emergence of artemisinin resistance, DEAQ is investigated in novel combination therapies including triple-drug regimens [4]. Research demonstrates that methylene blue significantly enhances the ex vivo antimalarial activity of artesunate-amodiaquine by 1.9 to 2.9-fold against artemisinin-resistant strains [4]. These findings support the development of optimized combination therapies that extend the useful life of existing antimalarial drugs.

Safety and Regulatory Considerations

Research Use Only: this compound is strictly for research purposes and not intended for human diagnostic or therapeutic use [1] [3]. Researchers should implement appropriate safety precautions including wearing gloves, lab coats, and eye protection when handling the compound.

Hepatotoxicity Awareness: Investigators should be aware that DEAQ bioactivation can lead to reactive metabolite formation associated with idiosyncratic hepatotoxicity and agranulocytosis [5] [6]. These properties make it essential to implement proper engineering controls and handling procedures to minimize exposure.

Analytical Quality Control: For reliable research results, verify compound purity and identity through appropriate analytical methods (HPLC, LC-MS, NMR) upon receipt. Use lot-specific Certificate of Analysis when provided by manufacturers to ensure experimental reproducibility [1] [7].

References

Comprehensive Application Notes and Protocols for N-Desethyl Amodiaquine Analytical Reference Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

N-Desethyl Amodiaquine (NADQ), also known as Desethylamodiaquine (DEAQ), is the primary active metabolite of the antimalarial drug amodiaquine. This metabolite is formed through cytochrome P450-mediated metabolism in the liver and has been identified as a critical determinant of both therapeutic efficacy and toxicity profiles of amodiaquine-based therapies. Following oral administration of amodiaquine, NADQ demonstrates significantly higher systemic exposure compared to the parent drug, with an area-under-curve (AUC) approximately 100- to 240-fold greater than that of amodiaquine. This pharmacokinetic profile is attributed to NADQ's substantially longer elimination half-life (approximately 11 days compared to 27 hours for amodiaquine), making it the dominant therapeutic species throughout most of the treatment course [1] [2].

The pharmacological significance of NADQ extends beyond its role as a mere metabolite. While in vitro studies indicate that amodiaquine is approximately three-fold more potent than NADQ against malaria parasites, the substantially higher and more sustained concentrations of NADQ in vivo mean that the overall therapeutic activity of amodiaquine administration is largely mediated through NADQ [2]. This metabolite possesses potent antiparasitic activity against Plasmodium falciparum strains, with reported IC₅₀ values of 25 nM for the 3D7 strain and 97 nM for the V1/S strain [3]. Beyond its antimalarial properties, NADQ has also been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy, necessitating careful monitoring in clinical use and making reliable analytical methods essential for both therapeutic drug monitoring and toxicity research [4] [2].

Reference Standard Specifications

Physical and Chemical Properties

N-Desethyl Amodiaquine is available in multiple chemical forms suitable for different research applications. The free base form (CAS: 79352-78-6) has a molecular weight of 327.81 g/mol and the molecular formula C₁₈H₁₈ClN₃O [3]. The dihydrochloride salt (CAS: 79049-30-2) has a molecular weight of 400.73 g/mol and is typically provided as a yellow to dark yellow solid [5]. The compound is highly soluble in various solvents including DMSO (100 mg/mL, 305.05 mM), methanol, and water, facilitating its use in diverse experimental systems [3] [5]. The chemical structure features both quinoline and phenol moieties connected through an amino bridge, with an ethylaminomethyl substituent on the phenolic ring, which is crucial for its pharmacological activity and metabolic fate.

Reference Standard Quality Specifications

Certified reference materials of N-Desethyl Amodiaquine are characterized by stringent quality controls to ensure reliability and reproducibility in analytical applications. The following table summarizes key specifications for available reference standards:

Parameter Specification Source
Purity ≥95% (HPLC) Sigma-Aldrich [5]
Concentration 1.0 mg/mL in methanol (as free base) Cerilliant [6]
Certification Certified Reference Material Cerilliant [6]
Packaging Ampule of 1 mL Cerilliant [6]
Storage -20°C (solution); 2-8°C (solid) [6] [5]
Expiry Lot-specific; refer to Certificate of Analysis [6]

These certified reference materials are suitable for various analytical techniques including gas chromatography (GC), liquid chromatography (LC), and mass spectrometric applications [6]. The Snap-N-Spike/Snap-N-Shoot packaging format enables convenient direct use without additional preparation steps, minimizing potential errors in dilution and handling [6]. Each batch includes a comprehensive Certificate of Analysis (COA) providing lot-specific data on composition, stability, and appropriate storage conditions to ensure long-term integrity [6].

Analytical Methods and Protocols

LC-MS/MS Quantification Method

A high-throughput method for the simultaneous quantification of amodiaquine and its metabolite N-Desethyl Amodiaquine in plasma samples has been developed and validated using liquid chromatography tandem mass spectrometry (LC-MS/MS). This method offers significant advantages including minimal sample volume requirement (100 μL), making it particularly suitable for pediatric studies and clinical trials with limited sample availability [1]. The method employs supported liquid extraction (SLE+) on an automated liquid handler platform, enabling rapid sample processing while maintaining high sensitivity and specificity. The lower limit of quantification (LLOQ) was established at 1.08 ng/mL for amodiaquine and 1.41 ng/mL for N-Desethyl Amodiaquine, demonstrating adequate sensitivity for pharmacokinetic studies [1].

The chromatographic separation is achieved using a reversed-phase Zorbax SB-CN column (50 mm × 4.6 mm, I.D. 3.5 μm) with an isocratic mobile phase consisting of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a 15:85 (v/v) ratio [1]. The use of a cyanopropyl stationary phase provides excellent separation of the structurally similar parent drug and metabolite, which is critical for accurate quantification. The total runtime is 6.5 minutes per sample, making the method suitable for high-throughput applications in large-scale clinical trials [1].

Detailed Experimental Protocol
3.2.1 Materials and Reagents
  • Reference Standards: N-Desethyl Amodiaquine (purity ≥95%) and stable isotope-labeled internal standard N-Desethyl Amodiaquine-D5 (purity >99%) [1]
  • Solvents: MS grade water, acetonitrile, methanol, and formic acid [1]
  • Blank Matrix: Drug-free plasma with appropriate anticoagulant (citrate phosphate dextrose, heparin, or fluoride-oxalate) [1]
  • Extraction Solution: 0.5 M ammonium hydroxide prepared from ammonia solution [1]
3.2.2 Sample Preparation Procedure
  • Aliquot 100 μL of plasma samples, calibrators, and quality controls into a 96-well plate
  • Add internal standard solution (e.g., N-Desethyl Amodiaquine-D5) to each sample
  • Perform supported liquid extraction using 350 μL ammonium hydroxide 0.5 M on an automated liquid handler platform
  • Elute samples with appropriate organic solvent (e.g., ethyl acetate)
  • Evaporate eluents to dryness under nitrogen stream
  • Reconstitute dried extracts with mobile phase compatible solvent
  • Transfer to autosampler vials for LC-MS/MS analysis [1]
3.2.3 LC-MS/MS Instrumental Parameters
Parameter Specification
Column Zorbax SB-CN (50 mm × 4.6 mm, 3.5 μm)
Mobile Phase Acetonitrile:20 mM ammonium formate with 1% formic acid (15:85, v/v)
Flow Rate Not specified in literature; typically 0.4-0.8 mL/min for similar applications
Injection Volume 2 μL
Ionization Mode Electrospray ionization (ESI) positive mode
Detection Multiple reaction monitoring (MRM)
3.2.4 Method Validation Parameters

The method has been comprehensively validated according to regulatory guidelines with the following performance characteristics:

  • Absolute Recovery: 69-74% for N-Desethyl Amodiaquine across the calibration range [1]
  • Precision: Intra-batch and inter-batch precisions within ±15.0% of nominal values [1]
  • Linearity: Calibration range of 1.41-610 ng/mL in plasma [1]
  • Specificity: No significant matrix effects or carry-over observed [1]
  • Dilution Integrity: Demonstrated reliable quantification after 10-fold dilution [1]

Metabolism and Bioactivation Studies

CYP-Mediated Metabolism

N-Desethyl Amodiaquine is formed from amodiaquine primarily via hepatic cytochrome P450 metabolism, with CYP2C8 identified as the principal isoform responsible for the N-deethylation reaction [2]. Additional CYP enzymes including CYP3A4, CYP2C9, and CYP2D6 also contribute to this metabolic conversion, though to a lesser extent [2]. Once formed, NADQ undergoes further metabolism through multiple pathways, including secondary N-deethylation to N-bisdesethylamodiaquine and hydroxylation to 2-hydroxydesethylamodiaquine [2]. Recent studies have also identified the involvement of extrahepatic CYP enzymes such as CYP1A1, CYP1B1, and CYP2J2 in the metabolism of both amodiaquine and NADQ, potentially contributing to tissue-specific metabolic patterns and toxicity profiles [2].

The metabolic pathway of amodiaquine and the role of NADQ can be visualized through the following diagram:

G AQ Amodiaquine (AQ) NADQ N-Desethylamodiaquine (NADQ) AQ->NADQ CYP2C8 CYP3A4 CYP2C9 CYP2D6 AQQI Amodiaquine Quinone Imine (AQQI) AQ->AQQI CYP-Mediated Oxidation BisDEAQ N-Bisdesethylamodiaquine NADQ->BisDEAQ CYP-Mediated N-Deethylation NADQQI NADQ Quinone Imine (NADQQI) NADQ->NADQQI CYP-Mediated Oxidation GSH_AQ GSH-Conjugate (AQ-SG) AQQI->GSH_AQ GSH Conjugation Protein_Adducts Protein Adducts AQQI->Protein_Adducts Covalent Binding GSH_NADQ GSH-Conjugate (DEAQ-SG) NADQQI->GSH_NADQ GSH Conjugation NADQQI->Protein_Adducts Covalent Binding

Figure 1: Metabolic Pathways of Amodiaquine and N-Desethyl Amodiaquine. Reactive quinone imine metabolites (highlighted in yellow) can undergo glutathione conjugation (green) or form protein adducts (red) associated with hepatotoxicity. CYP2C8 is the primary enzyme responsible for NADQ formation, while multiple CYP isoforms contribute to bioactivation. [4] [2]

Bioactivation to Reactive Metabolites

A clinically significant aspect of NADQ metabolism is its bioactivation to reactive quinone imine species, which has been implicated in the idiosyncratic hepatotoxicity associated with amodiaquine therapy [2]. Both amodiaquine and NADQ can undergo oxidative bioactivation by cytochrome P450 enzymes to form quinone imine metabolites that are capable of covalent binding to cellular proteins. Enzyme kinetic studies using human liver microsomes have demonstrated that the bioactivation of NADQ follows Michaelis-Menten kinetics with a Kₘ of 6.1 ± 1.3 μmol/L and Vₘₐₓ of 5.5 ± 0.4 pmol min⁻¹ mg⁻¹ [2].

Cytotoxicity and Mechanistic Studies

Hepatotoxicity Mechanisms

N-Desethyl Amodiaquine has been demonstrated to induce concentration-dependent cytotoxicity in human hepatoma HepG2 cells, with studies indicating that NADQ is slightly more toxic than the parent compound amodiaquine [4]. The cytotoxic effects are mediated through the induction of apoptosis, with distinct signaling pathways involved in cell death triggered by amodiaquine versus its metabolite. NADQ treatment markedly increases the phosphorylation of JNK, ERK1/2, and p38, indicating that NADQ-induced apoptosis is primarily mediated through the activation of MAPK signaling pathways [4]. In contrast, amodiaquine-induced apoptosis appears to be mediated mainly through modulation of Bcl-2 family proteins, characterized by decreased levels of anti-apoptotic proteins and increased levels of pro-apoptotic proteins [4].

The differential cytotoxicity mechanisms between amodiaquine and its metabolite NADQ can be visualized as follows:

G NADQ N-Desethylamodiaquine (NADQ) MAPK MAPK Pathway Activation NADQ->MAPK AQ Amodiaquine (AQ) Bcl2 Bcl-2 Family Dysregulation AQ->Bcl2 JNK JNK Phosphorylation MAPK->JNK ERK ERK1/2 Phosphorylation MAPK->ERK p38 p38 Phosphorylation MAPK->p38 Bax ↑ Pro-apoptotic Bax Bcl2->Bax Bcl2_protein ↓ Anti-apoptotic Bcl-2 Bcl2->Bcl2_protein Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis p38->Apoptosis Bax->Apoptosis Bcl2_protein->Apoptosis

Figure 2: Differential Cytotoxicity Mechanisms of Amodiaquine and N-Desethyl Amodiaquine. NADQ primarily activates MAPK signaling pathways (yellow), leading to phosphorylation of JNK, ERK1/2, and p38, while amodiaquine mainly dysregulates Bcl-2 family proteins (yellow). Both pathways converge to induce apoptosis (red). [4]

Metabolic Activation and Cytotoxicity

The role of cytochrome P450-mediated metabolism in amodiaquine-induced cytotoxicity has been investigated using HepG2 cells overexpressing specific human CYP enzymes. Studies have demonstrated that CYP2C8 and CYP3A4 overexpressing HepG2 cells show enhanced sensitivity to amodiaquine-induced cytotoxicity compared to control vector cells, confirming that the metabolic conversion to NADQ contributes to the observed toxicity [4]. Furthermore, treatment of CYP2C8 and CYP3A4 overexpressing HepG2 cells with amodiaquine resulted in increased phosphorylation of JNK, ERK1/2, and p38, mirroring the effects observed with direct NADQ treatment [4]. These findings provide direct evidence that CYP-mediated metabolism of amodiaquine to NADQ enhances cytotoxicity through the activation of MAPK signaling pathways.

The experimental workflow for assessing CYP-mediated cytotoxicity is summarized below:

Step Procedure Application
Cell Culture Maintain HepG2 cells and CYP-overexpressing variants in Williams' Medium E with 10% FBS Model system for hepatotoxicity [4]
Compound Treatment Treat cells with indicated concentrations of ADQ, NADQ, or vehicle for 48 hours Cytotoxicity assessment [4]
Viability Assay MTT reduction assay measuring absorbance at 540 nm Quantification of cell viability [4]
Cytotoxicity Assay Lactate dehydrogenase (LDH) release measurement Membrane integrity and cell death assessment [4]
Protein Analysis Western blotting for apoptosis markers and MAPK signaling Mechanism of toxicity investigation [4]

Applications and Research Uses

Pharmacokinetic and Clinical Monitoring

The analytical methods for N-Desethyl Amodiaquine quantification have been successfully applied in clinical pharmacokinetic studies and therapeutic drug monitoring. A validated LC-MS/MS method has been implemented in the evaluation of a clinical trial where participants received artemether-lumefantrine plus amodiaquine twice daily for three days (amodiaquine dose of 10 mg base/kg/day) [1]. The method's high sensitivity (LLOQ of 1.41 ng/mL for NADQ) enables accurate characterization of the terminal elimination phase of NADQ, which has an exceptionally long half-life of approximately 11 days [1]. This extended elimination phase results in sustained sub-therapeutic concentrations that may contribute to the development of parasite resistance, making precise monitoring crucial for optimizing dosing regimens.

The applications of NADQ reference standards in pharmaceutical research and clinical monitoring include:

  • Therapeutic Drug Monitoring: Quantifying NADQ concentrations in patient plasma to ensure therapeutic levels and minimize toxicity risks
  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion profiles of amodiaquine therapy
  • Bioequivalence Studies: Assessing the comparative performance of different amodiaquine formulations
  • Drug-Drug Interaction Studies: Evaluating the impact of concomitant medications on amodiaquine metabolism, particularly those affecting CYP2C8 activity
  • Toxicity Studies: Investigating the relationship between NADQ exposure and adverse drug reactions
Research Applications

Beyond clinical monitoring, NADQ reference standards are essential tools in various research contexts. In toxicology studies, these standards enable the investigation of metabolic activation pathways and the identification of risk factors for idiosyncratic toxicity [4] [2]. In parasitology research, NADQ is used to evaluate antimalarial activity against different Plasmodium strains and to investigate mechanisms of drug resistance [3]. The availability of certified reference materials with well-characterized properties ensures the reliability and reproducibility of research findings across different laboratories and experimental systems.

Safety and Regulatory Considerations

Handling and Storage

N-Desethyl Amodiaquine reference standards require proper handling and storage to maintain stability and ensure safety. Certified solution standards should be stored at -20°C and protected from light to prevent degradation [6]. Solid material should be stored at 2-8°C in a dry environment [5]. The solution form is provided in sealed ampules to maintain integrity and prevent evaporation of the methanolic solvent [6]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling these materials, particularly given the flammable nature of the methanolic solvent (flash point 9.7°C) [6].

Regulatory Status

N-Desethyl Amodiaquine reference standards are intended for research use only and are not for human or veterinary drug use [7] [3]. These materials are classified as certified reference materials and are compliant with regulatory guidelines for pharmaceutical analysis and quality control [6] [7]. They are suitable for use in analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development [7]. The standards also serve as reference materials for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [7].

Conclusion

N-Desethyl Amodiaquine is a critical metabolite that determines both the therapeutic efficacy and toxicity profile of amodiaquine antimalarial therapy. The availability of well-characterized reference standards enables accurate quantification in biological matrices and facilitates research into its pharmacological and toxicological properties. The optimized LC-MS/MS method presented here provides a robust, sensitive, and high-throughput approach for NADQ quantification in plasma samples, requiring only minimal sample volume—a particular advantage in pediatric studies and clinical trials with limited sample availability. Understanding the metabolic pathways and cytotoxicity mechanisms associated with NADQ is essential for optimizing the therapeutic use of amodiaquine and mitigating its adverse effects, particularly the idiosyncratic hepatotoxicity that has limited its clinical utility.

References

Comprehensive Application Notes and Protocols for N-Desethyl Amodiaquine Antimalarial IC₅₀ Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

N-Desethyl Amodiaquine (NADQ) is the primary active metabolite of the antimalarial drug amodiaquine (ADQ), which is widely used in artemisinin-based combination therapies (ACTs) for treating uncomplicated Plasmodium falciparum malaria. Following oral administration, ADQ undergoes rapid and extensive metabolism to NADQ via cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4 [1]. While both compounds exhibit antimalarial activity, the metabolite possesses a significantly longer half-life (20-50 times longer than the parent compound), resulting in NADQ achieving 100-240 fold greater systemic exposure compared to ADQ [1]. This pharmacokinetic profile suggests that NADQ contributes substantially to the overall therapeutic efficacy of amodiaquine-based regimens. Understanding the antimalarial potency of NADQ through accurate IC₅₀ determination is therefore essential for drug development, resistance monitoring, and treatment optimization.

The IC₅₀ value (half-maximal inhibitory concentration) provides a quantitative measure of compound potency by indicating the concentration required to inhibit parasite growth by 50% under standardized conditions. For NADQ, established IC₅₀ values against Plasmodium falciparum field isolates have been reported at approximately 67.5 nM based on schizont maturation assays, making it about 3.5 times less potent in vitro than the parent compound amodiaquine (IC₅₀ = 18.2 nM) [2]. However, the clinical relevance of NADQ remains significant due to its superior pharmacokinetic profile. Additionally, research indicates that cross-resistance between amodiaquine and chloroquine may be more closely associated with NADQ than with the parent drug, highlighting the importance of directly evaluating the metabolite's activity [2].

Experimental Design and Principles

Fundamental Assay Principles

The assessment of NADQ antimalarial activity relies on measuring compound effects on Plasmodium falciparum growth and development through phenotypic assays. The schizont maturation assay represents the gold standard method, quantifying a compound's ability to inhibit the development of immature ring stages into mature schizonts [2]. This method directly measures the compound's effect on the parasite's complete intraerythrocytic developmental cycle. Alternative approaches include luciferase-based viability assays utilizing transgenic parasite lines expressing reporter genes [3], which offer increased sensitivity and throughput but require specialized parasite lines. For comprehensive safety profiling, especially given NADQ's association with hepatotoxicity, parallel cytotoxicity assays in mammalian cell lines (e.g., HepG2 hepatoma cells) are recommended to determine selectivity indices [1] [4].

When designing NADG IC₅₀ experiments, several critical factors must be considered:

  • Parasite strain selection: Include both reference clones (e.g., 3D7, Dd2) and recent field isolates to assess strain-specific variability and clinical relevance [5].
  • Culture conditions: Maintain synchronized cultures at appropriate hematocrit (typically 1-2%) and parasitemia (0.5-1%) levels in complete RPMI medium under controlled gas conditions (5% O₂, 5% CO₂, 90% N₂).
  • Compound handling: Prepare NADQ fresh in appropriate solvents (DMSO concentration should not exceed 0.1% in final assay) and include complete dilution series with quality control measures.
  • Assay duration: Standard incubation periods of 48-72 hours align with the parasite's intraerythrocytic cycle while maintaining compound stability.
Parasite Cultivation and Compound Preparation
2.2.1 Plasmodium falciparum Culture Conditions

Maintain continuous cultures of Plasmodium falciparum in human O+ erythrocytes at 2% hematocrit in complete RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 0.2% sodium bicarbonate. Incubate cultures at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂. For IC₅₀ assays, use tightly synchronized ring-stage parasites obtained through sorbitol treatment and adjust to starting parasitemia of 0.5-1% [2] [5].

2.2.2 NADQ Preparation and Quality Control

Prepare a 10 mM stock solution of NADQ in DMSO and store in aliquots at -20°C protected from light. For assay use, prepare serial dilutions in complete culture medium to generate 10 concentrations spanning 0.1-1000 nM, with final DMSO concentration not exceeding 0.1%. Verify compound integrity and concentration using HPLC or immunoassay methods when possible [6] [7]. Include control wells containing equivalent DMSO concentrations without compound for normalization.

Table 1: Recommended NADQ Dilution Series for IC₅₀ Determination

Concentration (nM) Volume from Stock Dilution Medium Final Well Concentration
1000 10 µL of 100 µM 990 µL 1000 nM
500 500 µL of 1000 nM 500 µL 500 nM
100 200 µL of 500 nM 800 µL 100 nM
50 500 µL of 100 nM 500 µL 50 nM
10 200 µL of 50 nM 800 µL 10 nM
5 500 µL of 10 nM 500 µL 5 nM
1 200 µL of 5 nM 800 µL 1 nM
0.5 500 µL of 1 nM 500 µL 0.5 nM
0.1 100 µL of 1 nM 900 µL 0.1 nM

Detailed Experimental Protocols

Schizont Maturation Assay Protocol

The schizont maturation assay measures a compound's ability to inhibit the development of early ring-stage parasites into mature schizonts over a single intraerythrocytic cycle [2]. This method provides a direct assessment of antimalarial activity against the complete parasitic developmental process.

  • Step 1: Parasite Preparation – Obtain tightly synchronized ring-stage parasites (0-6 hours post-invasion) using sorbitol synchronization. Adjust parasitemia to 0.5% with fresh erythrocytes and prepare a suspension at 2% hematocrit in complete RPMI medium.
  • Step 2: Compound Exposure – Dispense 100 µL of the parasite suspension into each well of a 96-well plate containing 100 µL of NADQ serial dilutions (prepared in Section 2.2.2). Include control wells: blank (medium only), negative control (parasites with 0.1% DMSO), and positive control (1 µM dihydroartemisinin or other potent antimalarial).
  • Step 3: Incubation – Incubate the plate for 48 hours at 37°C in a controlled atmosphere (5% O₂, 5% CO₂, 90% N₂). After 24 hours, consider replacing medium with fresh compound solutions if stability data indicate significant degradation.
  • Step 4: Smear Preparation and Staining – Following incubation, prepare thin blood smears from each well on glass slides. Fix with absolute methanol and stain with 10% Giemsa for 15 minutes. Alternatively, transfer samples to microscope slides using a cell sedimentation system for higher throughput.
  • Step 5: Microscopic Evaluation – Examine stained smears under oil immersion at 1000× magnification. Count a minimum of 500 erythrocytes per well and classify parasites as either rings or mature schizonts (containing ≥3 nuclei). Calculate the percentage of schizont maturation relative to the negative control.
Lactate Dehydrogenase (LDH) Viability Assay Protocol

As an alternative to labor-intensive microscopic evaluation, the LDH assay measures parasite viability through the quantification of parasite-specific lactate dehydrogenase activity [1]. This method offers advantages for higher throughput screening.

  • Step 1: Assay Setup – Prepare parasite cultures and compound dilutions as described in Steps 1-3 of the schizont maturation protocol. Following the 48-hour incubation period, centrifuge the plate at 1500 × g for 5 minutes and collect 50 µL of supernatant for immediate LDH measurement.
  • Step 2: LDH Reaction – Transfer supernatant to a fresh 96-well plate and add 100 µL of LDH reaction mixture (0.1 M Tris-HCl pH 7.5, 0.67 mM nitroblue tetrazolium, 0.28 mM phenazine methosulfate, 5.3 mM NAD⁺, and 12.5 mM lithium lactate). Incubate in the dark for 30 minutes at room temperature.
  • Step 3: Absorbance Measurement – Measure absorbance at 650 nm using a microplate reader. Calculate parasite viability by comparing LDH activity in compound-treated wells to negative control (100% viability) and positive control (0% viability).
  • Step 4: Data Analysis – Generate dose-response curves by plotting percentage viability against log NADQ concentration. The IC₅₀ represents the concentration that reduces LDH activity by 50% compared to untreated controls.
Cytotoxicity Assay Protocol (HepG2 Cells)

Given the association of NADQ with hepatotoxicity [1] [4], assessment of cytotoxicity in mammalian cells provides crucial safety information. The MTT assay offers a reliable method for quantifying NADQ cytotoxicity in HepG2 hepatoma cells.

  • Step 1: Cell Culture – Maintain HepG2 cells in DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Seed cells at 2.5 × 10⁴ cells/well in 96-well plates and incubate for 24 hours to allow attachment.
  • Step 2: Compound Treatment – Prepare serial dilutions of NADQ in complete DMEM medium covering a concentration range of 0.1-100 µM. Replace culture medium with 100 µL of NADQ solutions and incubate for 48 hours. Include controls: blank (medium only), negative control (cells with 0.1% DMSO), and positive control (1% Triton X-100).
  • Step 3: Viability Measurement – Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Step 4: Selectivity Index Calculation – Calculate the selectivity index (SI) by dividing the IC₅₀ in HepG2 cells by the IC₅₀ in parasites. An SI > 10 indicates a favorable therapeutic window.

Table 2: Expected IC₅₀ Ranges for NADQ in Various Assay Systems

Assay Type Biological System Expected IC₅₀ Range Reported Reference Values Key Endpoints
Schizont Maturation P. falciparum field isolates 40-100 nM 67.5 nM [2] % Schizont maturation
LDH Viability P. falciparum laboratory strains 50-120 nM Not reported LDH activity at 650 nm
HepG2 Cytotoxicity (MTT) Human hepatoma cells 5-15 µM ~10 µM [1] % Viability relative to control
HepG2 Cytotoxicity (LDH) Human hepatoma cells 8-20 µM Not reported % LDH release

Data Analysis and Interpretation

IC₅₀ Calculation Methods

Accurate determination of IC₅₀ values requires appropriate curve fitting and statistical analysis. The following methodology ensures reliable quantification of NADQ potency:

  • Data Normalization – Normalize response data from each well as percentage inhibition relative to positive and negative controls: % Inhibition = 100 × [(Negative Control - Test Well)/(Negative Control - Positive Control)].
  • Curve Fitting – Fit normalized inhibition values against log-transformed NADQ concentrations using four-parameter nonlinear regression (variable slope model): Y = Bottom + (Top - Bottom)/(1 + 10^(LogIC₅₀ - X) × Hill Slope)), where X is the logarithm of concentration and Y is the response.
  • Quality Control – Accept only curves with R² > 0.90 and Hill slopes between 0.5 and 2.0. Outlier values exceeding 2 standard deviations from the mean should be excluded.
  • Statistical Analysis – Perform experiments in at least three independent replicates. Report IC₅₀ values as geometric means with 95% confidence intervals rather than arithmetic means to account for log-normal distribution of potency values.
Interpretation and Significance of Results

Proper interpretation of NADQ IC₅₀ values requires understanding of both pharmacological and clinical context:

  • Resistance Monitoring – IC₅₀ values exceeding 100 nM in schizont maturation assays may indicate reduced susceptibility. Correlate with molecular markers of resistance, particularly pfcrt CVIET haplotypes and pfmdr1 Tyr86 alleles, which are associated with reduced amodiaquine susceptibility [5]. Isolates harboring both mutations demonstrate significantly higher IC₅₀ values (50.40 nM, 95% CI: 40.17-63.24 nM) compared to wild-type parasites (3.93 nM, 95% CI: 1.82-8.46 nM) [5].
  • Cross-Resistance Patterns – The significant correlation between NADQ and chloroquine IC₅₀ values (rank-order correlation) suggests shared resistance mechanisms [2]. However, the weaker correlation between amodiaquine and chloroquine indicates that NADQ may be more relevant for monitoring cross-resistance patterns.
  • Therapeutic Implications – Despite NADQ's higher IC₅₀ compared to amodiaquine (67.5 nM vs. 18.2 nM) [2], its substantially longer half-life and greater systemic exposure render it clinically relevant. Consider both potency and pharmacokinetic properties when evaluating therapeutic potential.
  • Safety Assessment – Calculate selectivity indices (cytotoxicity IC₅₀/antimalarial IC₅₀) to evaluate therapeutic windows. NADQ typically shows HepG2 cytotoxicity IC₅₀ values approximately 100-fold higher than antimalarial IC₅₀ values, suggesting an acceptable safety margin at therapeutic concentrations [1].

Troubleshooting and Optimization

Common Technical Issues and Solutions

Even well-established assay systems may encounter technical challenges that affect data quality and reproducibility. The following table addresses common issues and provides practical solutions:

Table 3: Troubleshooting Guide for NADQ IC₅₀ Assays

Problem Potential Causes Recommended Solutions
Poor curve fitting (R² < 0.9) Inadequate concentration range Extend range to include full inhibition (0-100%)
Compound precipitation Include solubility enhancers (e.g., 0.01% pluronic F68)
High variability between replicates Inconsistent parasite synchronization Optimize sorbitol treatment timing and temperature
Edge effects in microplates Use perimeter wells for blanks only
Unusually low IC₅₀ values Contaminated stock solution Verify compound purity and prepare fresh dilutions
Excessive parasitemia Maintain starting parasitemia at 0.5-1%
Inconsistent results with reference compounds Mycoplasma contamination Regularly test cultures for mycoplasma
Serum batch variability Use consistent, characterized serum batches
Assay Validation and Quality Control

Robust IC₅₀ determination requires rigorous quality control measures and validation procedures:

  • Reference Compounds – Include standard antimalarials (chloroquine, artemisinin) with known IC₅₀ ranges in each experiment to monitor assay performance. Expected chloroquine IC₅₀ values for sensitive strains typically fall between 10-30 nM, while resistant isolates may exceed 100 nM [2] [5].
  • Strain Characterization – Regularly assess a panel of well-characterized reference strains (e.g., 3D7, Dd2, K1) to monitor assay consistency over time. Maintain frozen stocks to minimize genetic drift.
  • Z'-Factor Determination – Calculate assay robustness using the Z'-factor: Z' = 1 - [(3σₚ + 3σₙ)/|μₚ - μₙ|], where σₚ and σₙ are standard deviations of positive and negative controls, and μₚ and μₙ are their means. Z'-factors > 0.5 indicate excellent assay quality [3].
  • Inter-laboratory Comparison – Participate in proficiency testing programs when available, or exchange samples with collaborating laboratories to ensure methodological consistency.

The following diagram illustrates the relationship between NADQ metabolism, mechanism of action, and assay endpoints:

Diagram Title: NADQ Mechanisms and Assay Endpoints

References

Comprehensive Analytical Methods for Desethylamodiaquine Metabolite Detection: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Analytical Importance of Desethylamodiaquine Monitoring

Desethylamodiaquine (DAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ), possessing significantly prolonged elimination half-life (approximately 11-12 days) compared to the parent compound (approximately 27 hours) [1] [2]. This pharmacokinetic profile makes DAQ responsible for the majority of the sustained antimalarial activity following AQ administration, particularly when used in combination with artesunate (ASAQ) for uncomplicated Plasmodium falciparum malaria [1] [3]. Therapeutic drug monitoring of both AQ and DAQ is therefore essential for establishing pharmacokinetic-pharmacodynamic relationships, determining optimal dosing regimens, and distinguishing between inadequate drug exposure and emerging drug resistance in clinical settings [3].

The development of sensitive and robust bioanalytical methods for DAQ quantification presents significant challenges due to the need for low detection limits, small sample volumes (especially in pediatric populations), and adaptability to resource-limited settings where malaria is endemic [1] [2]. This application note comprehensively details established chromatographic methods for DAQ detection, focusing on both plasma and dried blood spot (DBS) matrices, with complete experimental protocols optimized for implementation in research and clinical laboratories.

Comparative Analytical Methods for Desethylamodiaquine Quantification

Method Overview and Performance Characteristics

Multiple analytical approaches have been developed for the quantification of desethylamodiaquine across different biological matrices. The following tables summarize the key characteristics of these methods, enabling researchers to select the most appropriate methodology for their specific application.

Table 1: Comparison of Sample Preparation Methods for Desethylamodiaquine Quantification

Method Type Sample Volume Extraction Efficiency Throughput Matrix Key Advantages
Supported Liquid Extraction (SLE+) 100 µL plasma 69-74% High (automated) Plasma Excellent clean-up, minimal phospholipid interference [1]
Dried Blood Spot (DBS) 50 µL whole blood (≈15 µL extracted) Not specified Medium-high Whole blood Minimal invasive sampling, ease of storage/transport [2]
Liquid-Liquid Extraction (LLE) 100 µL - 1 mL 75-81% Low-medium Plasma, whole blood Well-established, no specialized equipment [4] [5]
Protein Precipitation 200 µL 63-78% High Plasma Rapid, simple procedure [1]
Solid Phase Extraction (SPE) 100-250 µL 85-86% Medium Plasma Clean extracts, good sensitivity [1]

Table 2: Analytical Performance Characteristics Across Detection Methods

Detection Method LLOQ for DAQ Linear Range Precision (%CV) Runtime Application Context
LC-MS/MS (SLE+ plasma) 1.41 ng/mL 1.41-610 ng/mL <15% 6.5 min High-throughput clinical studies [1]
LC-MS/MS (DBS) 3.13 ng/mL 3.13-1570 ng/mL <15% Not specified Resource-limited settings, pediatrics [2]
IP-LC-MS/MS 1.50 ng/mL 1.50 - upper range not specified Not specified Not specified Alternative separation mechanism [6]
HPLC-UV 5-100 ng/mL Variable <10.5% 8-24 min Limited resource settings [4] [7] [5]
HPLC-UV (DBS) 32.8 ng/mL 200-2500 ng/mL <10.1% Not specified Field-adapted settings [5]
Method Selection Considerations

The choice of analytical method for DAQ quantification depends on several factors:

  • Sensitivity Requirements: LC-MS/MS methods provide superior sensitivity with LLOQs typically 1-3 ng/mL compared to 5-100 ng/mL for HPLC-UV methods [1] [2] [5].
  • Sample Volume Constraints: DBS methods require as little as 50 μL of whole blood, making them ideal for pediatric studies or situations where venipuncture is challenging [2].
  • Throughput Needs: Automated SLE+ and protein precipitation methods enable rapid processing of large sample batches [1].
  • Infrastructure Availability: HPLC-UV methods remain valuable in settings where MS instrumentation is inaccessible, despite their limited sensitivity [5].
  • Stability Considerations: DBS samples demonstrate excellent stability with DAQ shown to be stable for up to 10 years at -80°C and 15 months at room temperature [2].

Detailed Experimental Protocols

High-Throughput LC-MS/MS Method with Supported Liquid Extraction
3.1.1 Reagents and Materials
  • Reference standards: Desethylamodiaquine (purity ≥99.4%) and stable isotope-labeled internal standard DAQ-D5 (purity >99%) from AlsaChim [1]
  • Solvents: MS grade water, acetonitrile, and methanol; HPLC grade ethyl acetate [1]
  • Additives: MS grade formic acid (98-100%) and ammonium formate [1]
  • Plasma: Blank human plasma with citrate phosphate dextrose (CPD) or other anticoagulants (heparin, fluoride-oxalate) [1]
3.1.2 Equipment
  • Liquid Chromatograph: UHPLC system with binary pump and temperature-controlled autosampler
  • Mass Spectrometer: Tandem quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Extraction System: Automated liquid handler platform (e.g., Freedom Evo 200, TECAN) [1]
  • Analytical Column: Zorbax SB-CN 50 mm × 4.6 mm, I.D. 3.5 μm or equivalent cyanopropyl column [1]
3.1.3 Sample Preparation Procedure
  • Working Solution Preparation: Prepare working solutions of DAQ and DAQ-D5 IS by diluting stock solutions (1 mg/mL) in acetonitrile-water (50:50, v/v) [1].

  • Calibration Standards and QCs: Prepare calibration standards in blank plasma ranging from 1.41–610 ng/mL and quality control samples at three levels (4.64, 56.4, 524 ng/mL) [1].

  • Supported Liquid Extraction:

    • Aliquot 100 μL of plasma samples, calibrators, and QCs into a 96-well SLE+ plate [1].
    • Add 350 μL of 0.5 M ammonium hydroxide solution to each well using automated liquid handler [1].
    • Allow samples to absorb onto the SLE support for 5-10 minutes.
    • Elute analytes with two aliquots of organic solvent (typically 1 mL each of methyl tert-butyl ether or ethyl acetate) [1].
    • Collect eluate and evaporate to dryness under nitrogen stream at 40°C.
    • Reconstitute dried extracts with 100-200 μL of mobile phase or reconstitution solution [1].
3.1.4 LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid pH ~2.6 (15:85, v/v) [1]
    • Flow Rate: 0.6-1.0 mL/min
    • Injection Volume: 2-10 μL
    • Column Temperature: 30-40°C
    • Run Time: 6.5 minutes
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection Mode: Multiple reaction monitoring (MRM)
    • Ion Transitions: Optimize for DAQ and DAQ-D5 (example: DAQ 328.2→283.1; DAQ-D5 333.2→288.1) [1]
    • Source Parameters: Optimize declustering potential, collision energy, and source temperature for maximum sensitivity
  • Data Analysis:

    • Plot peak area ratios of DAQ to IS against nominal concentrations
    • Apply linear regression with 1/x² weighting
    • Apply acceptance criteria of ±15% accuracy for QCs (±20% at LLOQ)

The following workflow diagram illustrates the complete SLE+ extraction and analysis procedure:

sle_workflow start Start Sample Preparation plasma Aliquot 100 µL Plasma start->plasma is_add Add Internal Standard (DAQ-D5) plasma->is_add sle_plate Transfer to SLE+ Plate is_add->sle_plate ammonium Add 350 µL 0.5 M Ammonium Hydroxide sle_plate->ammonium absorb Incubate 5-10 min for absorption ammonium->absorb elute Elute with Organic Solvent (2 × 1 mL) absorb->elute evaporate Evaporate to Dryness under N₂ at 40°C elute->evaporate reconstitute Reconstitute with Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Dried Blood Spot (DBS) Method for Resource-Limited Settings
3.2.1 Specialized Materials
  • Filter Paper: Whatman 31 ET Chr, DMPK-C, 903 Protein Saver, or 3 MM Chr [2]
  • Punch Device: Automated DBS punch instrument (e.g., BSD600-Duet Semi Automated) or manual punch [2]
  • DBS Cards: Appropriate DBS cards compatible with selected filter paper
3.2.2 Sample Collection and Storage
  • Blood Spot Collection:

    • Collect capillary blood by finger or heel prick into appropriate capillary tubes [2].
    • Spot approximately 50 μL of whole blood onto filter paper cards [2].
    • Allow spots to dry completely at room temperature for 1-2 hours (visual inspection: uniform appearance without wetness or glossiness) [2].
    • Store DBS cards in gas-impermeable bags with desiccant packs.
  • Storage Conditions:

    • Short-term: 15 months at room temperature (demonstrated stability) [2]
    • Long-term: Up to 10 years at -80°C [2]
3.2.3 Sample Extraction Procedure
  • Punching:

    • Punch five 3.2 mm discs from a single DBS (equivalent to approximately 15 μL of whole blood) [2].
    • Transfer punches to a 96-well extraction plate.
  • Extraction:

    • Add 200 μL of extraction solution (0.5% formic acid in water:acetonitrile, 50:50, v/v) containing stable isotope-labeled internal standards [2].
    • Seal plate and shake vigorously for 10-15 minutes.
    • Centrifuge plate at 3000-4000 × g for 5 minutes.
    • Transfer supernatant to autosampler vials or a clean 96-well plate for analysis.
3.2.4 LC-MS/MS Analysis for DBS Extracts
  • Chromatographic Conditions:

    • Column: Zorbax SB-CN 50 × 4.6 mm, I.D. 3.5 μm [2]
    • Mobile Phase: Acetonitrile:ammonium formate 20 mM with 0.5% formic acid (15:85, v/v) [2]
    • Flow Rate: 0.6-1.0 mL/min
    • Injection Volume: 5-20 μL
    • Run Time: 6-8 minutes
  • Mass Spectrometric Conditions:

    • Similar to Section 3.1.4, with potential re-optimization of source parameters for DBS matrix

The following workflow summarizes the DBS method from sample collection to analysis:

dbs_workflow start DBS Method Start collect Collect Capillary Blood (50 µL) start->collect spot Spot onto Filter Paper collect->spot dry Dry at Room Temperature 1-2 hours spot->dry store Store with Desiccant RT or -80°C dry->store punch Punch Five 3.2 mm Discs (≈15 µL blood) store->punch extract Extract with 200 µL 0.5% Formic Acid in ACN:Water (50:50) punch->extract shake Shake 10-15 min extract->shake centrifuge Centrifuge at 3000-4000 × g for 5 min shake->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Method Validation and Quality Assurance

Validation Parameters and Acceptance Criteria

All methods should undergo comprehensive validation following regulatory guidelines (FDA, EMA). Key validation parameters include:

  • Precision and Accuracy: Intra- and inter-batch precision should be ≤15% RSD, with accuracy within ±15% of nominal values [1] [2]
  • Selectivity and Specificity: No interference from endogenous matrix components at DAQ and IS retention times [1]
  • Matrix Effects: Normalized matrix factors should range from 0.96 to 1.03, indicating minimal suppression or enhancement [2]
  • Carryover: Should be ≤20% of LLOQ response in blank samples following ULOQ [1] [2]
  • Dilution Integrity: Accuracy and precision should be within ±15% for samples diluted up to 10-fold [1]
  • Stability: Establish bench-top, processed sample, freeze-thaw, and long-term stability under storage conditions [2]
Troubleshooting Common Issues
  • Poor Recovery: Optimize extraction solvent composition and volume; ensure proper pH adjustment
  • Matrix Effects: Improve sample clean-up; consider alternative extraction methodology (SLE+ instead of protein precipitation) [1]
  • Carryover: Implement strong wash solvent in autosampler; include washout gradient to remove strongly retaining compounds [1]
  • Chromatographic Peak Tailing: Adjust mobile phase pH; consider alternative stationary phases (CN instead of C18) [1]

Applications in Clinical Studies

The validated methods described herein have been successfully applied in numerous clinical pharmacokinetic studies. Notably:

  • Pediatric Populations: DBS methods have enabled therapeutic drug monitoring in young children, revealing higher amodiaquine exposure (median AUC0-∞ 4201 ng·h/mL) in infants compared to older children and adults (875 ng·h/mL) despite lower mg/kg dosing [3]
  • Therapeutic Correlations: Increased day-3 amodiaquine concentrations have been associated with lower risk of treatment failure [HR 0.87 (95% CI 0.78–0.98), p = 0.021] [3]
  • Special Populations: These methods have been crucial for evaluating drug exposure in vulnerable populations, including underweight children and those with hyperparasitemia [3]

Conclusion

The analytical methods detailed in this application note provide robust, sensitive, and validated approaches for the quantification of desethylamodiaquine in both plasma and dried blood spot matrices. The high-throughput SLE+ method offers advantages for clinical trials with large sample numbers, while the DBS method provides a practical solution for resource-limited settings and pediatric studies. Implementation of these protocols enables reliable therapeutic drug monitoring and pharmacokinetic studies essential for optimizing antimalarial therapy and combating drug resistance.

References

N-Desethyl amodiaquine dosing in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Desethyl Amodiaquine

N-Desethyl amodiaquine (DEAQ) is the major and active metabolite of the antiparasitic drug Amodiaquine [1]. It is formed in the body through a process of N-de-ethylation and is responsible for conferring the majority of the anti-malarial effect of its parent drug [2]. Beyond its antimalarial activity, research also suggests that the parent compound, Amodiaquine, has potential as a ribosome biogenesis inhibitor in cancer research, which may extend to its active metabolite [3].

Quantitative Biological & Physicochemical Data

The table below summarizes the key data available for N-Desethyl amodiaquine, which is essential for planning in vitro experiments.

Property Value / Description Source / Reference
Biological Role Major & active metabolite of Amodiaquine [1]
Molecular Target Not fully specified (derived from antimalarial) [1]
IC₅₀ (Strain V1/S) 97 nM [1]
IC₅₀ (Strain 3D7) 25 nM [1]
Molecular Formula C₁₈H₁₈ClN₃O [1]
Molecular Weight 327.81 g/mol [1]
CAS Number 79352-78-6 [1]
PubChem CID 122068 [4] [1]
Log P 4.91 (indicates high lipophilicity) [1]

Protocol for In Vitro Stock Solution Preparation

A critical first step for any in vitro study is the preparation of a stable and accurate stock solution. The following protocol is adapted from the solubility data available for DEAQ [1].

  • Primary Stock Solution (e.g., 10-100 mM in DMSO):

    • Solvent: Anhydrous DMSO is recommended.
    • Calculation: For a 10 mM stock, dissolve 3.28 mg of DEAQ powder in 1 mL of DMSO.
    • Procedure: Weigh the compound accurately and transfer it to a volumetric vial. Add the calculated volume of DMSO and vortex thoroughly until a clear solution is obtained.
    • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability.
  • Working Solution in Aqueous Buffer:

    • Due to its lipophilicity (LogP = 4.91), DEAQ may precipitate when the DMSO stock is added to aqueous cell culture media.
    • Recommended Solubilizing Formulation:
      • Take 100 µL of a 25 mg/mL DMSO stock solution (∼76.3 mM).
      • Add 400 µL of PEG300 and mix evenly.
      • Add 50 µL of Tween-80 and mix evenly.
      • Finally, add 450 µL of saline (0.9% NaCl) to adjust the volume to 1 mL [1].
    • This yields a 2.5 mg/mL (∼7.63 mM) working solution that is clear and suitable for diluting into cell culture media. The final concentration of excipients in your cell-based assays should be evaluated for potential cytotoxicity.

Experimental Workflow for Antiparasitic Activity Assessment

For researchers investigating the antiparasitic effects of DEAQ, the following workflow outlines the key steps from sample processing to data analysis. This is based on analytical methods used for pharmacokinetic studies, which are crucial for validating in vitro findings [2] [5].

G In Vitro Antiparasitic Assay Workflow Start Prepare DEAQ Stock Solutions A Parasite Culture (In vitro strains) Start->A Dilute in media B Compound Treatment (Serially diluted DEAQ) A->B C Incubation Period (48-72 hours) B->C D Viability Assessment (e.g., Resazurin assay) C->D E LC-MS/MS Sample Analysis D->E Confirm concentration F Data Analysis & IC50 Calculation E->F End Report Results F->End

Potential Mechanism in Cancer Research

The parent drug Amodiaquine has been shown to inhibit ribosome biogenesis, an emerging target in cancer therapy. The following diagram illustrates this potential mechanism of action, which may be shared by DEAQ given its role as the active metabolite [3].

G Proposed Anticancer Mechanism of Amodiaquine AQ Amodiaquine (AQ) Administration DEAQ Metabolized to N-Desethylamodiaquine (DEAQ) AQ->DEAQ Pol1 Inhibition of RNA Polymerase I DEAQ->Pol1 RPA194 Proteasomal Degradation of RPA194 Subunit Pol1->RPA194 RibosomeStress Ribosome Biogenesis Stress RPA194->RibosomeStress p53 p53 Stabilization & Activation RibosomeStress->p53 Outcome Cell Cycle Arrest & Inhibition of Proliferation p53->Outcome

Critical Considerations for Experimental Design

  • Metabolite vs. Parent Drug: A key research decision is whether to use DEAQ directly or the parent drug Amodiaquine, which cells may metabolize to DEAQ. Using DEAQ directly provides more precise control over the concentration exposed to cells [2] [1].
  • Analytical Verification: For critical experiments, it is highly recommended to use LC-MS/MS methods to verify the actual concentration and stability of DEAQ in your in vitro system over the course of the assay. This ensures the reliability of your results [2] [5].
  • Control Experiments: Always include vehicle controls (e.g., DMSO, PEG300/Tween-80) at the same concentrations used in treated samples to rule out non-specific effects from the solvents.

Conclusion

References

N-Desethyl amodiaquine dihydrochloride storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Fundamentals

N-Desethyl Amodiaquine Dihydrochloride is the major bioactive metabolite of the anti-malarial drug Amodiaquine [1] [2] [3]. Ensuring its stability is critical for obtaining reliable research results.

The table below summarizes the core storage information:

Property Specification
CAS Number 79049-30-2 [1] [2]
Molecular Formula C₁₈H₁₈ClN₃O • 2HCl [1] [2]
Form Solid powder [2]
Recommended Long-Term Storage -20°C or -80°C, sealed, protected from moisture [2]

Detailed Storage Conditions & Handling

Adhering to these specific conditions is essential for maintaining the compound's integrity.

  • Solid Powder Storage:

    • -20°C: Stable for at least 3 years [2].
    • -80°C: Recommended for long-term storage of up to 6 months [2].
    • 4°C: Can be stored for 2 years, though long-term storage at -20°C or below is preferred [2].
    • Critical Note: The product must be stored in a sealed and protected environment to avoid exposure to moisture [2].
  • Solution Storage:

    • Prepared stock or working solutions should be stored at -80°C for up to 6 months or -20°C for 1 month [2].
    • To prevent product inactivation, it is advised to aliquot the solution to avoid repeated freeze-thaw cycles [2].
  • Shipping & Short-Term Handling:

    • The compound is stable at ambient temperature for a few days during ordinary shipping [2].

Troubleshooting Common Storage & Usage Issues

Here are solutions to frequently encountered problems in the laboratory.

Issue Possible Cause Solution
Unexpected Precipitation Solvent evaporation; temperature fluctuation; incorrect solvent. Check storage container seal. Warm to room temperature and vortex. Confirm solvent compatibility (see solubility table).
Loss of Activity Repeated freeze-thaw cycles; exposure to moisture; storage temperature too high. Prepare single-use aliquots. Ensure desiccant in storage environment. Verify storage at recommended temperature.
Low Recovery in SLE+ Inefficient extraction; matrix effects. Optimize supported liquid extraction per published methods; use isotope-labeled internal standard (e.g., N-Desethyl amodiaquine-d5) [4] [5].

Experimental Protocols: From Storage to Analysis

This section outlines methodologies for handling and analyzing the compound, based on validated procedures.

1. Sample Preparation & Supported Liquid Extraction (SLE) This high-throughput method is ideal for processing plasma samples from pharmacokinetic studies [4].

  • Materials: Plasma samples, N-Desethyl Amodiaquine reference standard, stable isotope-labeled internal standard (e.g., Desethylamodiaquine-D5), acetonitrile, methanol, ammonium hydroxide, supported liquid extraction (SLE+) plates [4].
  • Procedure:
    • Aliquot 100 µL of plasma into a 96-well plate.
    • Add the internal standard solution.
    • Load the mixture onto the SLE plate.
    • Equilibrate the plate, then elute the analytes using a solvent like ethyl acetate or a mixture of organic solvents.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with a mobile phase-compatible solvent (e.g., acetonitrile and water mixture) for LC-MS/MS analysis [4].

2. Solubility & Stock Solution Preparation Understanding solubility is key to preparing valid stock solutions.

  • Solubility Data:
    • H₂O: ~100 mg/mL (~249.54 mM) [2].
    • DMSO: ~62.5 mg/mL (~155.97 mM) [2].
  • Preparation of a 10 mM Stock Solution in DMSO:
    • Calculate the mass needed. For 1 mL of solution, you require 4.00 mg (Molecular Weight: 400.73 g/mol).
    • Weigh 4.00 mg of this compound.
    • Transfer the compound to a volumetric vial.
    • Add 1 mL of DMSO and mix thoroughly (vortex or sonicate if necessary) to dissolve.
    • Immediately aliquot into smaller, single-use vials and store at -80°C [2].

The workflow from solid storage to experimental analysis can be visualized as follows:

cluster_storage Storage Options Start Start: Solid Powder Storage Storage Condition Start->Storage Prep Solution Preparation Storage->Prep Thaw to RT S1 -20°C for 3 years Storage->S1 S2 -80°C for 6 months Storage->S2 S3 4°C for 2 years Storage->S3 ExpUse Experimental Use Prep->ExpUse

Key Takeaways for Researchers

  • Moisture is the Enemy: The most critical factor is protecting the compound from moisture by ensuring it is always stored in a sealed environment [2].
  • Aliquot to Preserve Integrity: To maintain stability and activity, avoid repeated freeze-thaw cycles of solution-based stocks by preparing single-use aliquots [2].
  • Validate with Controls: For quantitative bioanalysis, use isotope-labeled internal standards (e.g., N-Desethyl amodiaquine-d5) to account for any potential variability or degradation during sample processing [4] [5].

References

Solubility Enhancement Techniques: A Framework for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

For a poorly water-soluble drug like desethylamodiaquine, the following advanced strategies are considered promising. You can adapt these foundational methods for your experimental work with DEAQ.

Technique Key Principle Reported Efficacy & Considerations

| Amorphous Solid Dispersions (ASDs) | Dispersion of API in a polymer matrix to create a high-energy, amorphous state with greater solubility than the crystalline form [1]. | • 8–12-fold increase in drug release reported for fenofibrate (BCS Class II drug) [1]. • Requires characterization (DSC, PXRD) to confirm amorphization and stability [1]. | | Nanocrystal Technology | Reduction of drug particle size to the nanoscale, increasing the surface area for dissolution [2] [1]. | • Applicable via supercritical fluid (SCCO₂) technology [2]. • Effective for drugs with high permeability but low solubility [1]. | | Cyclodextrin Complexation | Formation of an inclusion complex where the drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, enhancing aqueous solubility [1]. | • LightGBM ML algorithms show potential for predicting successful complexation [2]. • Useful for a wide range of hydrophobic compounds. | | Use of Ionic Liquids (ILs) / Deep Eutectic Solvents | Employment of novel, green solvents that can disrupt the crystal lattice of APIs or form soluble complexes [2] [1]. | • Considered a "molecular-level innovation" to overcome solubility and permeability challenges [2] [1]. | | Lipid-Based Systems (e.g., SLNs) | Incorporation of the drug into solid lipid nanoparticles, which can enhance solubility and bioavailability [1]. | • Decision tree (DT) algorithms can be used to predict final particle size [2]. |

Experimental Protocol: Developing an Amorphous Solid Dispersion

Based on the literature, here is a detailed methodology for creating an ASD, a highly effective approach. You can use this as a template for experiments with DEAQ [1].

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges you might face during solubility enhancement experiments.

Q1: My ASD shows low dissolution efficiency, not meeting expectations. What could be wrong?

  • Potential Cause: The polymer carrier may not be effectively inhibiting recrystallization of the drug upon contact with the dissolution medium, or the drug-to-polymer ratio may be suboptimal.
  • Troubleshooting Steps:
    • Reformulate: Consider screening alternative polymers (e.g., Poly(2-ethyl-2-oxazoline) - PEtOx) or creating binary blends with polymers like Soluplus to synergistically inhibit crystallization and enhance release [1].
    • Characterize: Use DSC and FTIR to ensure there is good miscibility between DEAQ and the polymer, as a lack of interaction can lead to physical instability and poor performance [1].

Q2: How can I address the practical challenges of working with a highly lipophilic compound like DEAQ?

  • Challenge: High lipophilicity can lead to issues with non-specific binding to labware, inaccurate permeability assessments, and challenging protein binding measurements [3].
  • Mitigation Strategies:
    • Minimize Binding: Use low-binding tubes and containers. Consider adding a minimal percentage of a suitable surfactant to the buffers to reduce non-specific binding during experimental assays [3].
    • Customize Conditions: Do not rely on standard assay conditions. You may need to optimize experimental parameters (e.g., protein concentration, incubation time) specifically for lipophilic compounds to obtain reliable data [3].

Q3: Are there modern, predictive tools that can help save time in formulation development?

  • Answer: Yes, Machine Learning (ML) and Artificial Intelligence (AI) are increasingly used.
    • Application: ML algorithms like Artificial Neural Networks (ANN) can model the complex, non-linear relationships between Critical Material Attributes (e.g., drug particle size) and Critical Quality Attributes (e.g., dissolution rate), helping to optimize formulations with fewer experiments [2].
    • Specific Tools: LightGBM has shown efficiency in predicting cyclodextrin complexation, and decision trees can help predict nanoparticle size [2]. These tools can be part of a Quality by Design (QbD) framework for a more systematic development process [2].

Key Takeaways for Your Research

  • Start with ASDs and Nanonization: Techniques like amorphous solid dispersions and nanocrystal formation are among the most effective and widely researched strategies for enhancing the solubility of poorly water-soluble drugs like desethylamodiaquine [2] [1].
  • Embrace a QbD Framework: Implement Quality by Design principles from the start. Define your target product profile early and use systematic experimentation and modern tools like ML to optimize your formulation more efficiently and reliably [2].
  • Characterize Thoroughly: The success of any solubility enhancement technique hinges on comprehensive characterization using DSC, PXRD, and FTIR to confirm the amorphous state and understand drug-polymer interactions [1].

References

N-Desethyl amodiaquine precipitation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Handling

Understanding the basic properties of N-DEAQ is the first step in diagnosing and preventing experimental issues like precipitation.

  • Basic Description: N-Desethyl amodiaquine is the major, biologically active metabolite of the antimalarial drug Amodiaquine [1] [2] [3].
  • Key Properties: The table below summarizes key data relevant for your experiments.
Property Value / Information Relevance for Troubleshooting
CAS Number 79352-78-6 [2] [3] For precise compound identification.
Molecular Formula C₁₈H₁₈ClN₃O [2] [3] For calculating molar concentrations.
Molecular Weight 327.81 g/mol [2] [3] For preparing molar solutions.
Melting Point 168-174 °C [2] [3] Provides a reference for the compound's stability at room temperature.
LogP 4.91 [2] High value indicates low water solubility and high lipophilicity, a primary cause of precipitation in aqueous buffers.
Solubility in DMSO ~100 mg/mL (~305 mM) [2] Suggests DMSO is a suitable solvent for preparing stock solutions.

Experimental Workflows & Assay Context

The following diagram illustrates two primary experimental contexts for working with N-DEAQ, as identified in the literature. Understanding where your experiment fits can help pinpoint the stage where precipitation may occur.

G Start Start: Work with N-Desethyl Amodiaquine AssayType Select Primary Experimental Goal Start->AssayType DrugDev Drug Formulation & Bioactivity AssayType->DrugDev PKAnalysis Pharmacokinetic (PK) Analysis AssayType->PKAnalysis Sub_DrugDev Solubilization in various vehicles (e.g., DMSO, PEG300, SBE-β-CD, Corn Oil) for in vitro or in vivo studies DrugDev->Sub_DrugDev Sub_PKAnalysis Extraction from complex biological matrix (Plasma) for quantification via LC-MS/MS PKAnalysis->Sub_PKAnalysis Challenge1 Potential Challenge: Precipitation in aqueous buffers Sub_DrugDev->Challenge1 Challenge2 Potential Challenge: Matrix effects, recovery efficiency Sub_PKAnalysis->Challenge2

Suggested Solubilization Strategies

While explicit troubleshooting guides were not found, the search results provide direct information on solvents and formulations used in research settings.

  • Preparation of Stock Solutions: DMSO is a commonly used solvent for preparing concentrated stock solutions of N-DEAQ, with a reported solubility of approximately 100 mg/mL [2].
  • Working Solutions for In Vivo Studies: The following preparation methods have been reported for creating working solutions [2]. It is critical to add co-solvents sequentially and mix well at each step.
Formulation Composition (add sequentially) Final Concentration Reported
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥ 2.5 mg/mL
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL
Formulation 3 10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL

Analytical Method for Quantification

For researchers dealing with N-DEAQ in biological samples, here is a summarized high-throughput LC-MS/MS method from the literature. Issues like precipitation can also affect sample preparation for analysis [4].

Parameter Description
Analytes Amodiaquine & N-Desethylamodiaquine
Sample Matrix Plasma
Sample Volume 100 µL
Extraction Method Supported Liquid Extraction (SLE+) on an automated platform
LC Column Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm)
Mobile Phase Isocratic: Acetonitrile / 20 mM Ammonium Formate with 1% Formic Acid (15:85, v/v)
Detection Tandem Mass Spectrometry (MS/MS)
Lower Limit of Quantification (LLOQ) 1.41 ng/mL for N-DEAQ

Frequently Asked Questions

  • Why does N-DEAQ precipitate in my aqueous buffer? The high LogP value of 4.91 indicates that N-DEAQ is highly lipophilic (fat-soluble) and has very low solubility in water [2]. When a stock solution in DMSO is added to an aqueous buffer, the compound can easily exceed its low solubility threshold and precipitate.

  • What can I do to prevent precipitation in my cell culture or assay buffer? The core strategy is to use a solubilizing agent.

    • Use a co-solvent system: The formulations in Table 2 are a good starting point. PEG300 and SBE-β-CD (a cyclodextrin) can help keep the compound in solution.
    • Optimize dilution: When adding a DMSO stock to buffer, add it slowly while vortexing and do not exceed the final solubility limit. Keep the final concentration of DMSO as high as possible without affecting your assay (often 0.1-1%).
    • Consider surfactants: As shown in Formulation 1, a small amount of a mild detergent like Tween-80 can aid solubilization.
  • Are there any specific monoclonal antibodies for detecting N-DEAQ? The search results indicate that generating highly specific antibodies for N-DEAQ is challenging due to its structural similarity to Amodiaquine (AQ). One study selected a monoclonal antibody (JUN7) against AQ that showed 72.7% cross-reactivity with N-DEAQ, while another (TE7) showed much lower cross-reactivity (9.5%), making it more specific for the parent drug [1].

References

Method Comparison for Desethylamodiaquine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Aspect High-Throughput LC-MS/MS Method Field-Adapted HPLC-UV Method (Whole Blood)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] High Performance Liquid Chromatography with UV detection (HPLC-UV) [2]
Sample Matrix Plasma [1] Whole blood (on filter paper) [2]
Sample Volume 100 µL [1] 100 µL [2]
Sample Extraction Supported Liquid Extraction (SLE+) on an automated platform [1] Liquid-Liquid Extraction (LLE) with di-isopropyl ether [2]
Analytical Column Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) [1] Information not specified in abstract
Mobile Phase Acetonitrile and 20 mM ammonium formate with 1% formic acid, pH ~2.6 (15:85, v/v), isocratic [1] Information not specified in abstract
Run Time 6.5 minutes [1] Information not specified in abstract
Detection MS/MS [1] UV at 333 nm [2]
LLOQ (Amodiaquine) 1.08 ng/mL [1] ~18.2 ng/mL (50 nM) [2]
LLOQ (Desethylamodiaquine) 1.41 ng/mL [1] ~18.2 ng/mL (50 nM) [2]
Extraction Recovery 66-76% [1] 48-49% [2]
Key Advantage High sensitivity, high-throughput, robust for clinical trials [1] Adapted for field use with sample collection on filter paper [2]

Detailed Experimental Protocol: LC-MS/MS Method

For the high-sensitivity LC-MS/MS method, here is a more detailed workflow based on the research [1]:

1. Reagents and Solutions

  • Standards: Use certified reference standards for amodiaquine, desethylamodiaquine, and their stable isotope-labeled internal standards (amodiaquine-D10 and desethylamodiaquine-D5).
  • Stock Solutions: Prepare at 1 mg/mL in water-acetonitrile (50:50, v/v) with 1% formic acid. Store at -80°C.
  • Working Solutions: Dilute stock solutions in acetonitrile-water (50:50, v/v) for spiking calibration and quality control samples.
  • Mobile Phase: Use MS-grade acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).
  • Extraction Solution: 0.5 M ammonium hydroxide.

2. Sample Preparation (Automated SLE+)

  • Aliquot 100 µL of plasma into a 96-well SLE+ plate.
  • Add the internal standard working solution.
  • For supported liquid extraction, load the samples onto the SLE+ plate and then add 350 µL of 0.5 M ammonium hydroxide.
  • Elute the analytes using an appropriate organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase composition for injection.

3. LC-MS/MS Instrumental Conditions

  • Column: Reversed-phase Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm).
  • Mobile Phase: Isocratic elution with acetonitrile and 20 mM ammonium formate with 1% formic acid (15:85, v/v).
  • Flow Rate: Adjust to achieve separation within the runtime (implicit from method description).
  • Injection Volume: 2 µL.
  • Run Time: 6.5 minutes. The method includes a washout gradient at the end to remove strongly retaining compounds from the column.
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific mass transitions for the compounds should be optimized for your instrument.

The following diagram illustrates the complete automated sample preparation and analysis workflow.

start Start Sample Preparation plasma Aliquot 100 µL Plasma start->plasma istd Add Internal Standard plasma->istd sle Load onto SLE+ Plate istd->sle ammon Add 350 µL 0.5 M NH₄OH sle->ammon elute Elute with Organic Solvent ammon->elute dry Evaporate to Dryness elute->dry reconst Reconstitute in Mobile Phase dry->reconst inject Inject 2 µL into LC-MS/MS reconst->inject lc LC Separation Zorbax SB-CN Column Isocratic Elution inject->lc ms MS/MS Detection (ESI+ MRM Mode) lc->ms data Data Analysis ms->data

FAQs and Troubleshooting Guide

Q1: What is the most critical factor for achieving high sensitivity in desethylamodiaquine quantification? A: The choice of detection method is paramount. LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. For quantifying the low concentrations of desethylamodiaquine during the elimination phase (due to its long half-life), the LLOQ of 1.41 ng/mL provided by LC-MS/MS is often necessary [1]. HPLC-UV methods typically have LLOQs about an order of magnitude higher [2].

Q2: How can I improve sample throughput and reduce manual labor in sample preparation? A: Implementing Supported Liquid Extraction (SLE) on an automated liquid handler platform is highly effective. SLE is easier to use than traditional liquid-liquid extraction as it doesn't require visual phase separation, and automation significantly speeds up the process for large clinical studies [1].

Q3: My analytes are not separating well. What should I check first? A: Verify your chromatographic column and mobile phase. The cited high-throughput method uses a cyanopropyl-based column (Zorbax SB-CN) with an acidic mobile phase (ammonium formate with formic acid). This specific combination was successfully validated for baseline separation of amodiaquine and desethylamodiaquine [1]. Ensure your mobile phase pH is correctly adjusted to ~2.6.

Q4: How can I prevent column contamination and carry-over? A: The LC method includes a washout gradient after the analytical run to remove strongly retaining compounds from the column. This step is crucial for maintaining performance and preventing carry-over in subsequent injections, which was confirmed during validation [1].

References

handling desethylamodiaquine dihydrochloride powder

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Hazards and Safe Handling

Based on the Safety Data Sheet (SDS), this substance requires careful handling. The table below summarizes the key hazard and precautionary information [1].

Aspect Details
Hazard Classification Causes damage to organs; Highly flammable liquid and vapour [1].
Signal Word Danger [1].
Key Personal Precautions Avoid dust formation, breathing vapours, and skin/eye contact. Use personal protective equipment. Handle in a well-ventilated place. Avoid sources of ignition [1].
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves, and, if exposure limits are exceeded, a full-face respirator [1].

First Aid and Emergency Measures

If exposure occurs, the SDS recommends the following first aid measures [1]:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and plenty of water. Consult a doctor.
  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.

Safety and Handling Workflow

The diagram below outlines the core workflow for safely handling this substance in a laboratory setting, based on the general safety guidelines provided in the search results [2] [1].

start Start Handling Procedure prep Preparation Phase start->prep sds 1. Review Safety Data Sheet (SDS) prep->sds ppe 2. Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat, Respirator sds->ppe setup 3. Prepare Well-Ventilated Area (e.g., Fume Hood) ppe->setup handle Handling Phase setup->handle prevent_dust 4. Avoid Dust Formation & Aerosols handle->prevent_dust no_ignition 5. Eliminate Ignition Sources (Flames, Sparks) prevent_dust->no_ignition transfer 6. Use Secondary Containment During Transfer no_ignition->transfer storage Storage & Disposal Phase transfer->storage label 7. Ensure Container is Labeled storage->label store 8. Store in Tightly Closed Container in Cool, Dry Place label->store dispose 9. Dispose via Licensed Chemical Destruction Plant store->dispose

Frequently Asked Questions for Researchers

Q: What is the primary intended use of this product? A: This product is intended for use as a high-quality reference standard in analytical method development, validation, and quality control applications. It is strictly for analytical purposes and not intended for human use [2].

Q: Is there any specific analytical methodology available for this compound? A: While not a step-by-step protocol for this exact powder, a validated high-throughput LC-MS/MS method exists for quantifying amodiaquine and its metabolite (desethylamodiaquine) in plasma. This method uses a Zorbax SB-CN column and achieves a lower limit of quantification of 1.41 ng/ml for desethylamodiaquine, which could serve as a valuable reference for method development [3].

Q: What are the known biological effects of desethylamodiaquine? A: Desethylamodiaquine is the main active metabolite of the antimalarial drug amodiaquine [4] [5]. Research shows that it, along with the parent drug, causes concentration-dependent effects on heart rate, blood pressure, and ventricular repolarization (QT interval prolongation) in humans and isolated animal tissues [5].

Important Notes for Your Technical Center

  • Gaps in Data: The provided SDS lacks specific quantitative data on physical properties like melting point, solubility, and decomposition temperature [1]. Your organization will need to generate or source this critical data for a complete troubleshooting guide.
  • Regulatory Status: As of the last revision of the SDS, this substance was not listed on major regulatory inventories like TSCA (US) or EINECS (EU), which may have implications for international shipping and regulation [1].

References

Understanding Degradation and Key Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The degradation of amodiaquine (AQ) and its metabolite, N-desethylamodiaquine (DEAQ), is primarily caused by their oxidation to reactive quinoneimine (QI) metabolites (AQ-QI and DEAQ-QI) [1] [2]. These QIs are protein-reactive and can lead to cytotoxicity [1]. The table below summarizes the core mechanism and major strategies to prevent degradation.

Mechanism / Strategy Key Enzymes Involved Recommended Stabilization Approach

| Oxidative Degradation [1] [2] | CYP450s (CYP2C8, CYP3A4, CYP2C9, CYP2D6) [2] | • Use acidified matrices • Maintain low temperatures • Add detoxifying enzymes | | Chemical Inhibition [3] | --- | Add reducing agents/cofactors (e.g., NADPH, NRH) to support NQO1/NQO2 activity. | | Enzymatic Detoxification [1] [3] | • GSTP1 (conjugation) • NQO1/NQO2 (reduction) | Consider cell models overexpressing these enzymes for cytotoxicity studies. |

Experimental Protocols for Sample Stabilization

The following protocols, derived from published LC-MS/MS methods, provide specific steps for stabilizing AQ and DEAQ in different biological matrices.

For Dried Blood Spot (DBS) Samples

This protocol is based on a validated method that demonstrated long-term stability [4].

  • Sample Preparation:
    • Use EDTA-treated whole blood [4].
    • Spot 50 µL of blood onto Whatman 31 ET Chr filter paper [4].
    • Dry the spots for 1-2 hours at room temperature (approximately 22°C and 50% relative humidity). Ensure the spots are completely dry by visual inspection (dull, uniform appearance) [4].
  • Storage Conditions:
    • Short-term: Stable for at least 15 months at room temperature [4].
    • Long-term: For extended storage, keep DBS cards at -80°C, where stability has been demonstrated for up to 10 years [4].
  • Extraction for Analysis:
    • Punch five 3.2 mm discs (equivalent to ~15 µL of blood) into a suitable plate or tube [4].
    • Add a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing stable isotope-labeled internal standards (AQ-D10 and DAQ-D5) [4].
    • Shake to extract, then analyze via LC-MS/MS [4].
For Plasma Samples

This method focuses on stabilizing the analytes during sample processing and storage [5].

  • Sample Collection and Processing:
    • Collect blood in tubes containing EDTA and centrifuge to obtain plasma [5].
    • Use a solid-phase extraction (SPE) procedure that avoids an evaporation step to prevent degradation of artemisinin derivatives often co-administered with AQ [5].
    • The mobile phase for LC-MS/MS consists of acetonitrile and 2.0 mM ammonium formate, pH 2.50 (80:20, v/v). The acidic pH is critical for stability [5].
  • Storage Conditions:
    • All four analytes (AQ, DEAQ, artesunate, dihydroartemisinin) were stable in plasma for up to 90 days in long-term storage conditions (typically -70°C to -80°C) [5].
    • Stability in whole blood was maintained for up to 2 hours on melting ice before plasma separation [5].

Pathway and Experimental Workflow

To help visualize the relationship between degradation and stabilization, the following diagram maps the key pathways and experimental decision points.

AQ Amodiaquine (AQ) DEAQ N-Desethylamodiaquine (DEAQ) AQ->DEAQ  Metabolism Enzymes CYP450 Enzymes (CYP2C8, CYP3A4) DEAQ->Enzymes QI Reactive Quinoneimine (QI) (Degradation Product) Enzymes->QI  Bioactivation  (Degradation Path) GSH GSH Conjugation (GSTP1 catalyzed) QI->GSH  Protection Path 1 NQO Two-electron Reduction (NQO1/NQO2 catalyzed) QI->NQO  Protection Path 2 Stable Stabilized/Detoxified Metabolite GSH->Stable NQO->Stable SampleType Sample Type? Plasma Plasma Protocol SampleType->Plasma Plasma/Serum DBS Dried Blood Spot (DBS) Protocol SampleType->DBS Whole Blood P1 • Acidic mobile phase (pH 2.5) • SPE (no evaporation) • Long-term: ≤90 days at -80°C Plasma->P1 D1 • Acidified extraction solvent • Dry 1-2h at RT • Long-term: 15 months RT or 10 years at -80°C DBS->D1 Start Start Start->SampleType

Frequently Asked Questions

Q1: What are the primary enzymes responsible for the bioactivation and degradation of DEAQ? The formation of the reactive DEAQ quinoneimine (DEAQ-QI) is primarily catalyzed by cytochrome P450 enzymes, with CYP2C8, CYP3A4, CYP2C9, and CYP2D6 being the main contributors [2]. High expression of these enzymes may be a risk factor for increased degradation and toxicity [2].

Q2: How can I protect my samples from degradation during in vitro cytotoxicity assays? For cell-based studies, consider overexpressing detoxifying enzymes. Research shows that Glutathione S-Transferase P1 (GSTP1) catalyzes the conjugation of DEAQ-QI with glutathione, protecting against cytotoxicity and apoptosis [1]. Similarly, the quinone reductases NQO1 and NQO2 can reduce these quinoneimines, and their protective role becomes crucial when other detoxification pathways are overwhelmed [3].

Q3: Why is an acidic mobile phase and pH control critical in the LC-MS/MS method? The reactive quinoneimine metabolites are highly unstable and prone to further reaction. Using an acidic mobile phase (e.g., pH 2.50) and acidified extraction solvents helps protonate the molecule, preventing its formation and stabilizing AQ and DEAQ throughout the analytical process [4] [5].

References

Comparison of Analytical Methods for Amodiaquine and Desethylamodiaquine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of different validated methods to help you select an appropriate technique.

Method Characteristic HPLC-UV Method [1] LC-MS/MS (SLE+ Plasma) [2] [3] LC-MS/MS (Dried Blood Spot) [4]
Sample Type Plasma Plasma Dried Blood Spot (DBS)
Sample Volume 200 µL [1] 100 µL [2] [3] ~15 µL (equivalent from DBS) [4]
Extraction Method Liquid-Liquid Extraction (Diethyl ether) [1] Supported Liquid Extraction (SLE+) [2] [3] Extraction with 0.5% formic acid in water:acetonitrile [4]
Analysis Instrument HPLC with UV Detection [1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]
LLOQ (DAQ) 100 ng/mL (Calibration range) [1] 1.41 ng/mL [2] [3] 3.13 ng/mL [4]
Key Advantages Cost-effective; suitable for resource-limited settings [1] High sensitivity & throughput; low sample volume [2] [3] Minimal invasive sampling; excellent stability; ideal for field/pediatric studies [4]
Reported Extraction Recovery DAQ: 68.9% [1] DAQ: 66% to 76% [2] [3] Not explicitly stated

The following workflow diagrams illustrate the general steps involved in these analytical processes.

A Sample Collection B Sample Preparation & Extraction A->B C Chromatographic Separation B->C D Detection & Data Analysis C->D

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges encountered during method development and validation.

Method Selection & Development

Q1: I work in a resource-limited setting. What is a robust but more accessible method for quantifying DAQ?

  • Answer: A well-optimized HPLC-UV method is a viable alternative. As demonstrated in one study, this method can be validated with a linear range of 100–1,000 ng/mL for both amodiaquine (AQ) and DAQ, using a C18 column and a mobile phase of water-methanol with triethylamine (pH 2.2) [1]. While less sensitive than LC-MS/MS, this approach is cost-effective and can be sufficient for pharmacokinetic studies where high sensitivity is not the primary concern.

Q2: What are the major considerations when choosing between plasma and dried blood spot (DBS) sampling?

  • Answer:
    • Choose Plasma when your laboratory is equipped for its processing and storage, and when you need the highest sensitivity or are following established plasma-based protocols [2] [3].
    • Choose DBS for field studies, pediatric studies, or when logistics are challenging. DBS samples are minimally invasive, require no centrifugation, and can be stable at room temperature for extended periods (e.g., 15 months as reported) [4]. A key consideration for DBS is the hematocrit effect, which can influence the volume of blood in a punch and thus the quantitation result [5].
Sample Preparation & Analysis

Q3: My extraction recovery for DAQ is low and inconsistent. How can I improve it?

  • Answer: The search results highlight two effective techniques:
    • Supported Liquid Extraction (SLE+): This technique provides a high-throughput and efficient option, with reported absolute recoveries for DAQ between 66% and 76% [2] [3]. SLE+ is easy to use as it doesn't require visual phase separation and can be automated.
    • Liquid-Liquid Extraction (LLE): A traditional LLE method using diethyl ether has been shown to achieve a mean recovery of 68.9% for DAQ from plasma [1]. Optimizing the pH of your sample to ensure the analytes are in their uncharged form can significantly improve recovery in LLE.

Q4: How can I ensure my method is sufficiently sensitive for pharmacokinetic tail-concentration monitoring?

  • Answer: For detecting very low drug concentrations at the terminal phase, LC-MS/MS is the gold standard. The cited methods achieved Lower Limits of Quantification (LLOQ) of 1.41 ng/mL for DAQ in plasma [2] [3] and 3.13 ng/mL in dried blood spots [4]. The superior sensitivity of MS/MS detection is necessary to accurately define the elimination half-life, which for DAQ can be very long (e.g., ~213 hours) [1].
Data Quality & Validation

Q5: My method validation failed precision and accuracy criteria. What should I check?

  • Answer: The methods in the search results adhered to strict validation criteria. Ensure your quality control (QC) samples (at low, medium, and high concentrations) meet the following standards, which are aligned with regulatory guidelines:
    • Precision: Both intra- and inter-batch coefficients of variation (CV%) should be within ±15% [2] [4].
    • Accuracy: The bias (percent nominal) should also be within ±15% [2] [4]. One HPLC-UV method reported biases between 6.4 and 9.5% [1]. Using stable isotope-labeled internal standards (e.g., DAQ-D5 [4]) is the most effective way to correct for losses and matrix effects, improving both precision and accuracy.

Q6: I am observing significant matrix effects or carry-over in my LC-MS/MS method. How can I troubleshoot this?

  • Answer:
    • For Matrix Effects: The use of stable isotope-labeled internal standards for both AQ and DAQ is crucial. These internal standards co-elute with the analytes and compensate for ionization suppression or enhancement. One validated method reported no matrix effects and normalized matrix factors (analyte/IS) of 0.96 to 1.03 [4].
    • For Carry-Over: Implement a strong washout gradient in your LC method to flush strongly retaining compounds from the column between injections [2]. Also, include blank solvent injections after high-concentration samples during your sequence to monitor and eliminate carry-over.

The following diagram outlines a logical troubleshooting process for common problems.

Start Problem Identified A Low/Inconsistent Recovery? Start->A Yes B Insufficient Sensitivity? Start->B Yes C Poor Precision/Accuracy? Start->C Yes D Matrix Effects/Carry-over? Start->D Yes End1 Switch to Supported Liquid Extraction (SLE+) or optimize LLE pH/solvent [2] [3] A->End1 Yes End2 Use LC-MS/MS instead of HPLC-UV. Ensure LLOQ is at least 1-3 ng/mL [2] [4] B->End2 Yes End3 Use isotope-labeled internal standards. Check QC sample preparation [4] C->End3 Yes End4 Use isotope-labeled IS for matrix compensation. Implement a strong washout gradient [2] [4] D->End4 Yes

References

N-Desethyl amodiaquine co-solvent compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Compatibility & Physicochemical Data

The table below summarizes key data on N-Desethyl amodiaquine's solubility and stability to help you select an appropriate solvent system [1] [2].

Property Detail
Molecular Weight 327.81 g/mol [1] [2]
CAS Number 79352-78-6 [1] [2]
Purity ≥98% [1]
Solubility in DMSO ~100 mg/mL (~305 mM) [1] [2]
Recommended Stock Concentration 10 mM - 100 mg/mL [1] [2]
Storage (Powder) -20°C (3 years); 4°C (2 years) [1]
Storage (Solution) -80°C (6 months); -20°C (1 month) [1]

Compatible Formulations for In Vivo Research [1] [2]:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Formulation 3: 10% DMSO + 90% Corn Oil

Experimental Preparation Protocols

Here are standard protocols for preparing working solutions using the compatible formulations listed above [1].

Protocol 1: PEG300/Saline/Tween-80 System

This aqueous-soluble system is suitable for most in vivo applications.

  • Prepare stock: Dissolve N-Desethyl amodiaquine in DMSO to a concentration of 25.0 mg/mL.
  • Add PEG300: To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix evenly.
  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix evenly.
  • Dilute to final volume: Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration is 2.5 mg/mL.
Protocol 2: SBE-β-CD in Saline System

This formulation uses a cyclodextrin-based solubilizing agent.

  • Prepare stock: Dissolve N-Desethyl amodiaquine in DMSO to a concentration of 25.0 mg/mL.
  • Prepare 20% SBE-β-CD: Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.
  • Mix solution: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution. Mix evenly. The final concentration is 2.5 mg/mL.

This workflow outlines the decision process for preparing these formulations:

G Start Start: Prepare N-Desethyl Amodiaquine Working Solution Decision1 Select Formulation Based on Experimental Needs Start->Decision1 Proc1 Protocol 1: PEG300/Saline/Tween-80 (Aqueous-soluble, for most in vivo applications) Decision1->Proc1 Standard use Proc2 Protocol 2: SBE-β-CD in Saline (Cyclodextrin-based solubilizing agent) Decision1->Proc2 Alternative Proc3 Protocol 3: DMSO/Corn Oil (For long-term dosing > half month? Use carefully) Decision1->Proc3 Non-aqueous End Final Working Solution Ready for Use Proc1->End Proc2->End Proc3->End

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of N-Desethyl amodiaquine I can prepare in DMSO, and how should I store it? You can prepare concentrated stock solutions up to 100 mg/mL (~305 mM) in DMSO [1] [2]. For long-term stability, aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent compound degradation or precipitation [1].

Q2: I need to prepare a solution for an animal study. Which formulation do you recommend and why? For most in vivo studies, Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) is recommended [1] [2]. This formulation is aqueous-soluble and well-tolerated. It is crucial to prepare the solution by adding the co-solvents sequentially and in the order specified in Protocol 1 to ensure a clear, stable solution and prevent precipitation at any step [1].

Q3: The powder was stored correctly, but my stock solution precipitated after thawing. How can I fix this? Precipitation can occur due to rapid temperature changes or exceeding the solubility limit in your specific formulation. Try gently warming the solution in a water bath (do not exceed 37°C) and vortexing. If the precipitate does not dissolve, prepare a fresh stock solution. For future preparations, ensure all solvents are at room temperature before mixing and consider brief sonication to aid dissolution after preparation [1] [2].

Q4: Can I use water or saline directly to dissolve N-Desethyl amodiaquine? No. N-Desethyl amodiaquine has low aqueous solubility and requires an organic co-solvent like DMSO for initial solubilization before being diluted into aqueous-based formulations like the ones described above [1] [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in working solution Solvents mixed in incorrect order; temperature shock; exceeding solubility. Follow the sequential order of addition; ensure all solvents at RT; gently warm and vortex.
Low recovery in analytical assays Non-specific binding to vials/plates; compound instability. Use low-binding labware; acidify the solvent system (e.g., add 0.1% formic acid) if compatible with your assay [3].
Inconsistent biological activity Degraded stock solution; inaccurate concentration. Use a freshly prepared stock solution; verify concentration via UV-Vis or HPLC if possible.

References

lyophilization of desethylamodiaquine solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is lyophilization used for sensitive drug compounds like desethylamodiaquine? Lyophilization preserves the stability and efficacy of heat-sensitive molecules by removing water at low temperatures. This process significantly slows down degradation reactions that occur in liquid states, extending shelf life and often allowing for storage at refrigerated or room temperatures, which is crucial for distribution [1] [2].

  • Q2: What are the critical temperature parameters I need to determine for a new formulation? Identifying the critical temperature is the most important step to avoid product collapse during primary drying. This is either the eutectic temperature (Te) for crystalline solutes or the glass transition temperature (T'g) of the frozen concentrate for amorphous solutes. The product temperature during primary drying must remain below this critical point [3] [4].

  • Q3: What excipients are commonly used in lyophilized formulations and why? A balanced mix of excipients is essential for a successful lyophilized cake:

    • Cryoprotectants (e.g., Sucrose, Trehalose): Protect the active ingredient from damage during the freezing stage [1] [4].
    • Bulking Agents (e.g., Mannitol, Glycine): Provide a solid structure for the cake, especially for low-dose drugs, and can improve drying efficiency if they crystallize [2] [4].
    • Buffers (e.g., Phosphate, Tris): Maintain the pH of the formulation throughout the process [5].
  • Q4: How is residual moisture controlled, and why is it important? Residual moisture is primarily removed during the secondary drying stage by gently raising the shelf temperature to desorb bound water [6] [3]. The goal is typically to reduce moisture to <1% [5]. Low residual moisture is critical for long-term stability, as it prevents hydrolysis and chemical degradation [6] [7].

Lyophilization Protocol Development Workflow

The following diagram outlines the key stages in developing and optimizing a lyophilization cycle, from formulation to final validation.

G Start Start: Formulation Design F3 Select Excipients: - Cryoprotectants - Bulking Agents - Buffers Start->F3 F1 Thermal Characterization (DSC, FDM) F2 Determine Critical Temps (T'g, Te) F1->F2 P1 Freezing Stage (Cool to below -35°C) Controlled nucleation F2->P1 F3->F1 P2 Primary Drying (Sublimation) (Vacuum: 30-300 mTorr) Shelf T < Critical T P1->P2 P3 Secondary Drying (Desorption) (Increase shelf T) Target moisture <1% P2->P3 V1 Cycle Validation & Quality Control (Residual Moisture, Cake Appearance, Reconstitution) P3->V1

Troubleshooting Common Lyophilization Issues

The table below summarizes common problems, their root causes, and potential solutions.

Problem Root Cause Solution
Cake Collapse Primary drying temperature exceeds the formulation's critical (collapse) temperature [3]. Lower the shelf temperature during primary drying. Use controlled nucleation for more uniform freezing [4].
Poor Reconstitution Improper formulation or high residual moisture causing slow or incomplete dissolution [5]. Optimize cryoprotectants and bulking agents. Ensure secondary drying adequately removes bound water [1].
Melt-Back Temperature exceeds the eutectic melting point of a crystalline formulation [3]. Confirm the eutectic temperature (Te) via DSC and ensure primary drying conditions remain below it.
High Residual Moisture Inadequate secondary drying temperature or time [5] [7]. Increase shelf temperature and/or duration of secondary drying. Use TGA to verify moisture content [7].
Vial Breakage Crystallization of bulking agents (e.g., mannitol, glycine) can create mechanical stress [2]. Characterize the solid state of excipients using XRPD. Adjust the formulation or freezing protocol to control crystallization [2].

Detailed Experimental Methodologies

1. Thermal Characterization using Modulated Differential Scanning Calorimetry (mDSC)

  • Purpose: To determine the critical formulation temperatures, primarily the glass transition temperature (T'g) of the frozen concentrate [7] [4].
  • Protocol:
    • Sample Preparation: Place a small sample (5-20 mg) of the liquid formulation in a sealed DSC pan.
    • Freezing: Cool the sample to a sufficiently low temperature (e.g., -50°C) to ensure complete freezing.
    • Heating Scan: Heat the sample at a controlled rate (e.g., 2°C/min) with a temperature modulation (e.g., ±0.5°C every 60 seconds).
    • Data Analysis: Analyze the reversible heat flow signal. The T'g appears as a step change in the heat capacity. The onset and midpoint of this transition are reported as the critical temperature [7].

2. Residual Moisture Analysis using Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of residual water in the finished lyophilized cake [7].
  • Protocol:
    • Sample Preparation: Carefully transfer a portion of the lyophilized powder into a TGA sample pan.
    • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 150°C or higher) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
    • Data Analysis: The weight loss observed during heating is directly attributed to the loss of water. The percentage weight loss is calculated as the residual moisture content [7].

References

N-Desethyl amodiaquine vs amodiaquine potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Pharmacokinetic Profile

Property Amodiaquine (AQ) N-Desethylamodiaquine (N-DEAQ) Notes / Sources
Status Parent Drug (Pro-drug) Active Metabolite [1]
In Vitro Antiplasmodial Activity (IC₅₀)
• Field Isolates (Mean) 18.2 nM 67.5 nM AQ was ~3.5x more potent than N-DEAQ in this study [2].
• Strain 3D7 Information Missing 25 nM [3] [4]
• Strain V1/S Information Missing 97 nM [3] [4]
Pharmacokinetics
• Half-Life Short (~5 hours) Long (6 days - 3 weeks) The long half-life of N-DEAQ contributes to the therapeutic effect [5] [1].
• Volume of Distribution (Vd) 17-34 L/kg Information Missing [1]
Key Characteristics Rapidly absorbed; converted to N-DEAQ. Primary active agent; long duration of action. [5] [1]

Experimental Data and Methodologies

The data in the table above is derived from established experimental protocols. Here are the key methodologies used in the cited research:

  • In Vitro Antiplasmodial Activity Assay: The primary method for determining IC₅₀ values (the concentration that inhibits 50% of parasite growth) is the in vitro schizont maturation inhibition assay [2]. In this test, isolates of Plasmodium falciparum are exposed to serial dilutions of the drug, and the inhibition of parasite development to the schizont stage is measured microscopically.
  • Analytical Techniques for Pharmacokinetic Studies: The concentrations of AQ and N-DEAQ in plasma are typically quantified using High-Performance Liquid Chromatography (HPLC) [5] [6]. More advanced methods like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) are also used for higher sensitivity and specificity [6]. A novel development is the use of specific monoclonal antibodies in immunoassays (icELISA) that can distinguish between AQ and N-DEAQ for drug quality testing and pharmacokinetic studies [6].

Metabolic Relationship and Mechanism of Action

The following diagram illustrates the metabolic pathway of Amodiaquine and the shared mechanism of action between the parent drug and its active metabolite:

A Amodiaquine (AQ) (Pro-drug) B N-Desethylamodiaquine (N-DEAQ) (Active Metabolite) A->B Metabolism via CYP2C8 C Inhibition of Heme Detoxification A->C Weaker Activity B->C Primary Action D Antimalarial Effect C->D

As shown in the diagram, AQ acts as a pro-drug and is rapidly converted in the body to its active form, N-DEAQ, primarily by the liver enzyme CYP2C8 [7] [1]. While AQ has some inherent activity, N-DEAQ is the primary mediator of the therapeutic effect.

Both compounds are 4-aminoquinolines and share the same core mechanism of action: they inhibit the detoxification of heme (a toxic byproduct of hemoglobin digestion) in the malaria parasite. The parasite polymerizes heme into non-toxic hemozoin, and these drugs block this process by binding to heme, leading to toxic accumulation and parasite death [8] [1].

Research and Therapeutic Implications

Understanding the differences between AQ and N-DEAQ is critical in several contexts:

  • Therapeutic Efficacy: The long elimination half-life of N-DEAQ (up to 3 weeks) is a key factor in maintaining therapeutic drug levels after treatment, contributing to the high efficacy of the Artesunate-Amodiaquine (AS-AQ) combination therapy [5] [1].
  • Drug Resistance Monitoring: The widespread use of AQ in combination therapies (like AS-AQ) can maintain a selective pressure on parasite populations, influencing the prevalence of resistance markers to 4-aminoquinoline drugs, even after the discontinuation of chloroquine [9].
  • Drug Quality Control: Immunoassays have been developed with monoclonal antibodies that have varying cross-reactivity to AQ and N-DEAQ. This is crucial for accurately monitoring the concentration of the active parent drug in pharmaceutical products to combat substandard medicines [6].
  • Drug Repurposing: Research into AQ's activity against viruses like Ebola and Zika has led to the synthesis of novel derivatives. The structure-activity relationship (SAR) studies often focus on modifications to the AQ structure to improve potency against these new targets [7] [9].

References

N-Desethyl amodiaquine metabolite IC50 chloroquine-resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity of Desethylamodiaquine vs. Amodiaquine

The table below summarizes key findings from comparative studies on desethylamodiaquine (the active metabolite of amodiaquine) and amodiaquine itself.

Compound Mean IC₅₀ (nM) against Field Isolates Relative Potency (vs. Amodiaquine) Correlation with Chloroquine Resistance Study Details
Desethylamodiaquine (dAQ) 67.5 nM [1] [2] Approximately 3.5 times lower than amodiaquine [1] [2] Significant rank-order correlation with chloroquine IC₅₀ [1] [2] Isolates: 35 field isolates from E. Thailand (1985). Assay: In vitro inhibition of schizont maturation [1].
Amodiaquine (AQ) 18.2 nM [1] [2] (Baseline) No significant correlation with chloroquine IC₅₀ [1] [2] As above.
Chloroquine (CQ) 313 nM [1] [2] N/A N/A As above.

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the cited studies.

  • Parasite Culture: Field isolates of P. falciparum were adapted to in vitro culture. For assays, parasites were typically synchronized at the ring stage using methods like sorbitol treatment [3].
  • Schizont Maturation Inhibition Assay (from [1]): This historical assay evaluated drug activity by visually assessing the inhibition of parasite development to the schizont stage.
  • [³H]Hypoxanthine Uptake Assay (from [3]): This is a standard, quantitative method. Synchronized ring-stage parasites are exposed to a concentration range of the drug for 48 hours in the presence of [³H]hypoxanthine. The incorporation of this radioactive nucleotide into parasite nucleic acids is measured using a beta counter. The level of incorporation is inversely proportional to the drug's inhibitory effect, allowing for the calculation of IC₅₀ values [3].
  • High-Content Imaging Assay (from [3]): A more modern approach. Parasites are exposed to drugs in 384-well plates for 72 hours. After incubation, cells are fixed, permeabilized, and parasite DNA is stained with a fluorescent dye (e.g., YOYO-1). An automated microscope captures images, and parasite survival is quantified based on fluorescence signal [3].

Mechanism of Action & Cross-Resistance

The activity of 4-aminoquinolines and the basis for cross-resistance are closely linked to the parasite's digestive vacuole and specific genetic mutations.

G A Hemoglobin Digestion B Release of Toxic Heme A->B C Natural Detoxification B->C F Drug inhibits polymerization D Heme Polymerization Forms non-toxic Hemozoin C->D E Drug Action: 4-Aminoquinolines (CQ, AQ, dAQ) E->F Binds to heme G Toxic heme accumulates F->G H Parasite dies G->H I Chloroquine Resistance (CQR) J Mutations in PfCRT protein (K76T key mutation) I->J K Reduced drug accumulation in digestive vacuole J->K L Cross-resistance with other 4-aminoquinolines (e.g., dAQ) K->L

The conceptual flow above shows that cross-resistance between chloroquine and desethylamodiaquine is linked to mutations in the PfCRT protein [4] [5]. The K76T mutation is particularly critical [4]. Research suggests that PfCRT functions as a channel, and these mutations may allow chloroquine to be effluxed from the digestive vacuole, reducing its concentration and effectiveness [5]. The significant correlation between chloroquine and desethylamodiaquine IC₅₀ values suggests this resistance mechanism also impacts the metabolite [1] [2].

Key Conclusions for Researchers

  • Potency and Efficacy: Desethylamodiaquine, while less potent in vitro than its parent drug amodiaquine, retains significant activity against chloroquine-resistant strains [1] [2].
  • Clear Cross-Resistance Link: The strong correlation between chloroquine and desethylamodiaquine IC₅₀ values indicates shared resistance mechanisms, primarily mediated through mutations in the PfCRT transporter [1] [5].
  • Clinical Implication: This cross-resistance can impact clinical efficacy. The search results indicate that in regions like Cambodia with established amodiaquine resistance, new chloroquine derivatives like AQ-13 (which shows strong cross-resistance with desethylamodiaquine) may have reduced clinical utility [3].

References

CYP450 Involvement in Amodiaquine and DEAQ Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative data from key studies on the metabolism and bioactivation of amodiaquine (AQ) and its metabolite, N-desethylamodiaquine (DEAQ).

Table 1: Enzyme Kinetics of Amodiaquine (AQ) Metabolism and Bioactivation

Reaction Type CYP Isoform(s) Involved Kinetic Parameters (Km, Vmax, CLint) Experimental System Citation

| N-desethylation (Formation of DEAQ) | CYP2C8 (Principal) | HLM: Km 2.4 µM, Vmax 1462 pmol/min/mg rCYP2C8: Km 1.2 µM, Vmax 2.6 pmol/min/pmol P450 | Human liver microsomes (HLM), Recombinant CYP (rCYP) | [1] | | Bioactivation (to Quinoneimine) | CYP2C8, CYP2C9, CYP2D6, CYP3A4 | HLM: Km 11.5 µM, Vmax 59.2 pmol/min/mg, CLint 5.15 µl/min/mg | Human liver microsomes (HLM), Recombinant human CYPs | [2] [3] |

Table 2: Enzyme Kinetics of N-desethylamodiaquine (DEAQ) Bioactivation

Reaction Type CYP Isoform(s) Involved Kinetic Parameters (Km, Vmax, CLint) Experimental System Citation
Bioactivation (to Quinoneimine) CYP2C8, CYP2C9, CYP2D6, CYP3A4 HLM: Km 6.1 µM, Vmax 5.5 pmol/min/mg, CLint 0.90 µl/min/mg Human liver microsomes (HLM), Recombinant human CYPs [2] [3]

The following diagram illustrates the central role of CYP enzymes in the metabolism of amodiaquine and the formation and subsequent bioactivation of its metabolite, DEAQ.

G AQ Amodiaquine (AQ) CYP2C8_AQ CYP2C8 (Primary) AQ->CYP2C8_AQ  N-desethylation CYP_Bio_AQ CYP2C8, CYP2C9 CYP2D6, CYP3A4 AQ->CYP_Bio_AQ  Bioactivation DEAQ N-desethylamodiaquine (DEAQ) CYP_Bio_DEAQ CYP2C8, CYP2C9 CYP2D6, CYP3A4 DEAQ->CYP_Bio_DEAQ  Bioactivation AQ_QI Amodiaquine Quinoneimine DEAQ_QI DEAQ Quinoneimine CYP2C8_AQ->DEAQ CYP_Bio_AQ->AQ_QI CYP_Bio_DEAQ->DEAQ_QI

Diagram: CYP-Mediated Metabolism and Bioactivation of Amodiaquine and N-desethylamodiaquine. This figure outlines the metabolic pathways where specific CYP enzymes process AQ and DEAQ, leading to the formation of reactive quinoneimine metabolites associated with hepatotoxicity risk.

Detailed Experimental Protocols

For researchers aiming to replicate or compare with these findings, here is a summary of the key methodologies used in the cited literature.

1. Human Liver Microsome (HLM) Incubations

  • System Used: Pooled human liver microsomes (from 200 donors) [2] [4].
  • Incubation Conditions: Typically, 0.2 mg/ml HLM protein concentration, 0.1 M potassium phosphate buffer (pH 7.4), 1.3 mM NADPH, incubated at 37°C for 10-40 minutes [2] [4].
  • Reaction Termination: Using ice-cold acetonitrile or a stop solution of water/acetonitrile/formic acid [4].
  • Analytical Method: Metabolites (e.g., DEAQ, glutathione conjugates) were quantified using High-Performance Liquid Chromatography (HPLC) or ultrahigh pressure LC-tandem Mass Spectrometry (UHPLC-MS/MS) [2] [4].

2. Recombinant Human CYP (rCYP) Assays

  • System Used: Commercially available cDNA-expressed recombinant human CYP enzymes (Supersomes) [2].
  • Purpose: To definitively identify which specific CYP isoforms are capable of metabolizing a substrate. The contribution of each CYP is studied in isolation [2] [1].

3. CYP Inhibition Studies

  • Inhibitor Screening: Test compounds (e.g., herbal extracts, synthetic inhibitors) are incubated with HLM or rCYP and a probe substrate like amodiaquine [5] [4].
  • IC₅₀/Ki Determination: The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is determined. Further analysis (e.g., Dixon plots) establishes the inhibition constant (Ki) and mechanism (e.g., competitive, uncompetitive) [5].

4. Trapping Reactive Metabolites

  • Nucleophile Use: Glutathione (GSH) is added to incubation mixtures to trap reactive, electrophilic quinoneimine metabolites [2] [3].
  • Measurement: The resulting stable glutathione conjugates (AQ-SG and DEAQ-SG) are quantified using HPLC-UV, providing a measure of the bioactivation rate [2] [3].

Key Implications for Research and Development

The data reveals several critical points for your comparison guide:

  • DEAQ is a Key Metabolite: While amodiaquine is primarily metabolized by CYP2C8 to form DEAQ, both the parent drug and the metabolite can be bioactivated by a common set of CYP enzymes (CYP2C8, CYP2C9, CYP2D6, and CYP3A4) to toxic quinoneimine species [2] [3].
  • Toxicity Risk Assessment: Given that systemic exposure to DEAQ is significantly higher than to AQ, its bioactivation is toxicologically highly relevant. High expression or activity of the bioactivating CYP enzymes may be a risk factor for AQ-induced hepatotoxicity [2] [3].
  • Interaction Potential: The metabolism of AQ via CYP2C8 makes it susceptible to drug-drug or drug-herb interactions with inhibitors of this enzyme (e.g., quercetin, Labisia pumila, Eurycoma longifolia Jack) [5].

References

N-Desethyl amodiaquine heme polymerase binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Inhibitory Role

N-Desethyl amodiaquine is the major active metabolite of the antimalarial drug Amodiaquine [1] [2]. Its primary mechanism of action involves binding to and inhibiting the parasite enzyme heme polymerase (also referred to as heme detoxification protein) [3].

During its blood stage, the Plasmodium parasite digests hemoglobin within its digestive vacuole, releasing toxic heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into a non-toxic pigment called hemozoin [4]. The following diagram illustrates this process and the site of DEAQ's action:

G cluster_DV Parasite's Digestive Vacuole Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hz Non-toxic Hemozoin (Crystal) Heme->Hz Detoxification HP Heme Polymerase (Enzyme) HP->Hz Catalyzes DEAQ N-Desethyl Amodiaquine (DEAQ) DEAQ->HP Inhibits

This disruption prevents the detoxification of heme, leading to a buildup of toxic heme within the parasite, which is ultimately lethal [3].

Available Quantitative Biological Data

While direct binding affinity (e.g., Kd, Ki) for heme polymerase is not reported in the searched literature, other quantitative data demonstrate DEAQ's potent antimalarial activity, which is a direct consequence of heme polymerase inhibition.

Table: Antiplasmodial Activity of N-Desethyl Amodiaquine

Plasmodium falciparum Strain IC₅₀ Value Experimental Context Source
3D7 25 nM In vitro inhibition [2]
V1/S 97 nM In vitro inhibition [2]

The IC₅₀ (Half Maximal Inhibitory Concentration) represents the concentration of a drug required to reduce parasite growth by 50% in an in vitro assay. The lower IC₅₀ against the 3D7 strain indicates greater potency, and the difference between strains may reflect underlying variations in parasite susceptibility [2].

Key Experimental Protocols

For researchers, understanding the methods used to generate this data is crucial. The following are standard protocols for studying hemozoin formation inhibition and antiplasmodial activity.

Table: Summary of Key Experimental Methodologies

Method Goal General Protocol Outline Key Measured Output
β-Hematin Formation Inhibition Incubate heme with test compound under biomimetic conditions (acidic pH, lipid/aqueous interface). Measure unconverted heme using a pyridine assay [4]. Percentage inhibition of β-hematin (synthetic hemozoin) formation at a given drug concentration.
In Vitro Antiplasmodial Activity (IC₅₀) Culture P. falciparum parasites. Expose synchronized cultures to serial drug dilutions. Measure parasite viability via assays like [³H]-hypoxanthine incorporation or SYBR Green staining [2]. Dose-response curve and IC₅₀ value.

References

desethylamodiaquine toxicity comparison with parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Comparison: Amodiaquine vs. N-desethylamodiaquine

The table below summarizes the key experimental findings regarding the toxicity of amodiaquine (ADQ) and its major metabolite, N-desethylamodiaquine (NADQ, also abbreviated as DEAQ in some studies).

Toxicity Parameter Amodiaquine (ADQ) N-desethylamodiaquine (NADQ/DEAQ) Experimental Context
General Cytotoxicity Toxic [1] More toxic than ADQ [2] [3] In vitro, 48-hour treatment in HepG2 cells (human hepatic cell line) [2].
Hepatotoxicity & Apoptosis Induces apoptosis via modulating Bcl-2 family proteins (decreases anti-apoptotic, increases pro-apoptotic) [2]. Induces apoptosis via activating MAPK signaling pathways (increases phosphorylation of JNK, ERK1/2, p38) [2]. In vitro, 48-hour treatment in HepG2 cells [2].
Hematological Toxicity Significant toxicity towards mononuclear leucocytes (MNL) and granulocyte/monocyte colony forming units (GM-CFU) [1]. Significant toxicity towards mononuclear leucocytes (MNL) and granulocyte/monocyte colony forming units (GM-CFU); more toxic than ADQ towards MNL after long incubation [1]. In vitro, using cells from haematologically normal subjects [1].
Cardiovascular Effects Active metabolite responsible for pharmacological and toxicological effects [4]. Associated with sinus bradycardia in patients [4] [5]. The main metabolite, DEAQ, is responsible for the drug's effects. Bradycardia coincides with its peak plasma concentrations [4]. Clinical observations and individual patient meta-analysis [4] [5].
Enzyme Inhibition Inhibits CYP2D6 and CYP2C9 activity in vivo [6]. Contributes to the inhibition of CYP2D6 and CYP2C9 activity in vivo [6]. Clinical study in healthy volunteers using a drug cocktail probe [6].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies cited.

  • Cytotoxicity and Apoptosis in Hepatic Cells [2]

    • Cell Line: Human HepG2 cells.
    • Treatment: Cells were treated with ADQ or NADQ for 48 hours.
    • Cytotoxicity Assay: Cell viability was assessed to determine IC50 values.
    • Apoptosis Analysis: Protein expression was evaluated via Western blotting. Specifically, levels of Bcl-2 family proteins (both anti-apoptotic and pro-apoptotic) were measured for ADQ-treated cells. For NADQ-treated cells, phosphorylation levels of JNK, ERK1/2, and p38 in the MAPK pathways were analyzed.
  • Hematological Toxicity Assessment [1]

    • Cell Types: Mononuclear leucocytes (MNL) and granulocyte/monocyte colony forming units (GM-CFU) from healthy donors.
    • Toxicity to MNL: Cells were incubated with the compounds for 2 hours and 16 hours. Viability was assessed, likely using dye exclusion methods.
    • Toxicity to GM-CFU: Bone marrow progenitor cells were cultured in semi-solid media for 10-14 days. Toxicity was measured by the concentration-dependent inhibition of colony formation.
  • In Vivo Enzyme Inhibition (CYP450) [6]

    • Design: A clinical trial in healthy volunteers using a phenotyping cocktail.
    • Probe Drugs: Debrisoquine (CYP2D6), losartan (CYP2C9), omeprazole (CYP2C19), and caffeine (CYP1A2).
    • Procedure: Baseline metabolic capacities were established. Subjects then received a 600 mg oral dose of amodiaquine hydrochloride, followed by the probe cocktail 2-3 hours later. The cocktail was administered again one week post-ADQ dose.
    • Analysis: Plasma levels of probe drugs and their metabolites were determined by HPLC. The metabolic ratio (MR) was calculated to assess enzyme activity.

Metabolic Pathway and Mechanisms of Toxicity

The metabolic activation of amodiaquine is a key step in its therapeutic action and toxicity. The primary enzyme responsible for this conversion is CYP2C8 [7]. The following diagram illustrates the metabolic fate of amodiaquine and the distinct apoptotic pathways triggered by the parent drug and its metabolite.

G ADQ Amodiaquine (ADQ) CYP2C8 CYP2C8 (Primary) CYP3A4, CYP1A1 ADQ->CYP2C8  Metabolism Apoptosis Induced Apoptosis ADQ->Apoptosis  via Bcl-2 Pathway Bcl2 Decreases anti-apoptotic Bcl-2 Increases pro-apoptotic Bcl-2 ADQ->Bcl2 NADQ N-desethylamodiaquine (NADQ/DEAQ) CYP2C8->NADQ NADQ->Apoptosis  via MAPK Pathway MAPK Activates JNK, ERK1/2, p38 (Phosphorylation) NADQ->MAPK Bcl2->Apoptosis MAPK->Apoptosis

The diagram shows that while both compounds ultimately lead to programmed cell death, they do so through different signaling pathways, which is a critical consideration for understanding their toxicological profiles.

Key Implications for Research and Development

The data reveals several critical points for professionals in drug development:

  • Metabolic Activation to a More Toxic Compound: The primary metabolite NADQ is not only active but also more cytotoxic than the parent drug ADQ. This underscores the importance of thorough metabolite safety testing.
  • Multi-Organ Toxicity Potential: The toxicity of these compounds is not limited to one organ system. Research and clinical monitoring should consider hepatic, hematological, and cardiovascular effects [1] [4] [2].
  • Risk of Drug-Drug Interactions: Both ADQ and NADQ can inhibit CYP2D6 and CYP2C9 enzymes [6]. This is a significant risk factor for interactions with co-administered drugs that are substrates of these enzymes.

References

N-Desethyl amodiaquine cross-reactivity in immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Monoclonal Antibody Cross-Reactivity & Performance

The core difference in immunoassay performance for detecting Amodiaquine (AQ) hinges on the specificity of the monoclonal antibody used. The following table summarizes the key characteristics of two mAbs, JUN7 and TE7, as detailed in the research.

Monoclonal Antibody Cross-Reactivity with N-DEAQ Assay Formats Developed Primary Application Context Key Differentiating Fact
JUN7 [1] 72.7% [1] icELISA, Lateral Flow Immunoassay (LFIA), Combination Dipstick [1] Drug quality control in fixed-dose combinations [1] Recognizes AQ and its major metabolite N-DEAQ.
TE7 [1] 9.5% [1] icELISA [1] Pharmacokinetic studies in serum [1] Highly specific for the parent drug, AQ.

The selection between these antibodies is application-dependent [1]:

  • Use JUN7 for drug quality control, where detecting the parent drug and its major metabolite ensures total active content is measured.
  • Use TE7 for pharmacokinetic studies, where distinguishing the parent drug from its metabolite is critical for accurate concentration-time profiling.

Experimental Data & Protocols

The quantitative performance data for the immunoassays developed using these antibodies are as follows:

Table: Quantitative Assay Performance Parameters [1]

Assay Format Based on mAb IC₅₀ (ng/mL) Working Range (ng/mL) Key Application & Context
icELISA JUN7 0.16 0.06 – 0.46 Drug quality control (compatible with HPLC results) [1]
Lateral Flow (LFIA) JUN7 - 2.58 – 30.86 Drug quality control (compatible with HPLC results) [1]
icELISA TE7 0.38 0.14 – 1.67 Pharmacokinetic study in rat serum (consistent with prior studies) [1]
Detailed Experimental Methodology

The development of these specific immunoassays involved a multi-stage process, summarized in the workflow below.

G A Hapten Synthesis B Conjugate Preparation A->B C Animal Immunization B->C D Hybridoma Production & Screening C->D E mAb Characterization & Selection D->E F JUN7 mAb (High N-DEAX Cross-Reactivity) E->F G TE7 mAb (Low N-DEAX Cross-Reactivity) E->G H Assay Development & Application F->H G->H

The key stages of the experimental protocol are [1]:

  • Hapten Synthesis & Conjugation: A derivative of AQ (a hapten) was chemically synthesized and coupled to carrier proteins (BSA for immunization, OVA for coating) using the carbodiimide active ester method to create immunogens and coating antigens [1].
  • Animal Immunization & Hybridoma Generation: Mice were immunized with the AQ-BSA immunogen. Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas, which are factories for producing monoclonal antibodies [1].
  • Antibody Screening & Selection: The supernatant from each hybridoma was tested using icELISA. Critically, both AQ and N-DEAQ were used as competing analytes during this screening phase. This allowed researchers to directly identify and select clones like JUN7 and TE7 based on their distinct cross-reactivity profiles [1].
  • Assay Development and Validation: The selected mAbs were used to develop icELISA and LFIA protocols. These assays were validated by testing AQ in commercial pharmaceutical tablets, and the results showed compatibility with those from standard high-performance liquid chromatography (HPLC) methods [1].

Key Considerations for Researchers

When planning to develop or use an immunoassay for AQ, consider that the cross-reactivity profile is not an inherent property of the drug molecule itself, but of the antibody used as the detection reagent [1] [2]. The structural similarity between AQ and N-DEAQ makes it challenging to develop highly specific antibodies, which is why careful antibody screening and selection is the most critical step in the process [1].

References

desethylamodiaquine pharmacokinetic comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Desethylamodiaquine Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of DEAQ from human studies and animal models.

Species / Population Matrix / Condition Tmax (h) Cmax t1/2 (h) AUC Source / Context
Human (Adults & Children) Whole blood / Uncomplicated malaria [1] [2] ~72 (Median) 565 ng/mL (Median) 196.4 (Median) 116,100 ng·h/mL (Median) Artesunate-amodiaquine fixed-dose combination
Human (Pregnant women) Plasma / P. vivax malaria [3] Not specified ~0.33 µM* ~20.4* ~10.50 h·µM* Amodiaquine monotherapy
Mouse (A/J, Female) Plasma / Healthy [4] 2.0 (Oral AQ) 1.1 µM (Oral AQ) 2.0 (Oral AQ) 7.313 h·µM (Oral AQ) Single oral dose of Amodiaquine
Rabbit (NZW) Plasma / Healthy [4] 4.0-5.3 (Oral AQ) ~0.34-0.51 µM* (Oral AQ) ~18.5-20.4* ~10.50-13.89 h·µM* Single intravenous dose of Amodiaquine

Note: Values denoted with an asterisk () are approximate conversions or estimates from the source data. Tmax: Time to maximum concentration; Cmax: Maximum concentration; t1/2: Elimination half-life; AUC: Area under the concentration-time curve.*

Experimental Methodologies

The pharmacokinetic data were generated using well-established analytical and clinical protocols.

Analytical Methods
  • Sample Type: Most studies used plasma or whole blood [4] [3] [1].
  • Detection Technique: The primary method for quantifying DEAQ and its parent drug, amodiaquine, was Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) [3] [1]. This technique offers high sensitivity and specificity.
  • Sample Processing: Involved protein precipitation with acetonitrile followed by quantification. For whole blood analysis, a liquid-liquid extraction method was used to recover analytes from small-volume (20 µL) capillary blood samples [1].
Study Designs
  • Human Clinical Studies: Typically involve patients with uncomplicated malaria or healthy volunteers. Dosing follows the standard 3-day regimen of amodiaquine (e.g., 10 mg base/kg/day), often in a fixed-dose combination with artesunate [5] [1]. Blood sampling is conducted intensively over several weeks to characterize the long elimination half-life of DEAQ [3].
  • Animal Studies: Studies in mice and rabbits determine baseline PK parameters and toxicity. These often use single-dose administrations (oral or intravenous) with serial blood sampling to calculate fundamental parameters like clearance and volume of distribution [4].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic transformation of amodiaquine and a generalized workflow for pharmacokinetic study.

cluster_study Experimental PK Study Workflow AQ Amodiaquine (AQ) Prodrug CYP2C8 Hepatic CYP2C8 (Metabolism) AQ->CYP2C8 Oral Administration DEAQ Desethylamodiaquine (DEAQ) Active Metabolite CYP2C8->DEAQ Bioactivation PK Pharmacokinetic (PK) Analysis DEAQ->PK Systemic Circulation S1 1. Drug Administration (Oral/IV, single or multiple dose) S2 2. Serial Blood Sampling (Over days/weeks for DEAQ) S1->S2 S3 3. Bioanalysis (LC-MS/MS of AQ & DEAQ) S2->S3 S4 4. Non-compartmental Analysis (PK parameter calculation) S3->S4

Key Insights for Researchers

  • DEAQ is the Primary Active Moiety: The antimalarial activity of amodiaquine is largely attributed to DEAQ, which has a significantly longer half-life than the parent drug, ensuring sustained therapeutic effect [5] [3] [6].
  • Critical Covariates: Body size and age significantly impact amodiaquine/DEAQ pharmacokinetics. Infants and young children show higher drug exposure (AUC) than adults, even after weight-based dosing, suggesting potential need for age-stratified dosing [1] [2] [7].
  • Cardiovascular Safety Profile: Both amodiaquine and DEAQ cause concentration-dependent decreases in heart rate and blood pressure, as well as QT interval prolongation [8]. This is a key consideration in drug development and safety monitoring.

References

N-Desethyl amodiaquine batch purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Sources for Purity Data

To obtain the specific purity comparison data for your guide, I suggest you consult the following sources:

  • Chemical Supplier Catalogs: Major chemical suppliers (e.g., MedChemExpress, Sigma-Aldrich, Cayman Chemical) often provide batch-specific Certificate of Analysis (CoA) with purity data for their products.
  • Specialized Databases: Search analytical databases or publications on pharmaceutical quality control for methods and standards related to amodiaquine and its metabolites.
  • Direct Manufacturer Contact: Contact manufacturers directly to request detailed quality control documentation and comparative purity information for different lots of N-Desethyl amodiaquine.

Experimental Protocols for Analysis

While not a direct comparison, published research provides detailed methodologies for the quantification of amodiaquine and its metabolite, which form the basis of purity analysis. The table below summarizes a key method from the search results.

Method Key Feature Application Context Citation
Immunoassay Development (icELISA) Uses monoclonal antibody (TE7) with low cross-reactivity (9.5%) to N-Desethyl amodiaquine [1]. Selective quantification of the parent amodiaquine compound in the presence of its metabolite [1].

The experimental workflow for developing this specific analytical method can be visualized as follows:

Start Start: Hapten Synthesis A Conjugate Hapten to Carrier Protein Start->A B Immunize Mice A->B C Generate Hybridomas B->C D Screen mAbs (e.g., TE7) for specificity C->D E Develop icELISA Protocol D->E F Validate Assay E->F End Apply to Sample Analysis F->End

The methodology from the search results involves several critical stages [1]:

  • Hapten Synthesis & Conjugation: A derivative of amodiaquine is chemically synthesized and conjugated to a carrier protein to create an immunogen.
  • Antibody Production: Mice are immunized with the immunogen. Hybridoma cells are generated to produce monoclonal antibodies (mAbs).
  • Critical Screening: Hybridoma supernatants are screened using icELISA to select for mAbs with the desired specificity. The antibody "TE7" was selected for its low cross-reactivity with N-Desethyl amodiaquine.
  • Assay Development & Validation: The selected mAb is used to develop and validate the icELISA, establishing its working range, sensitivity, and specificity.

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

399.067195 g/mol

Monoisotopic Mass

399.067195 g/mol

Heavy Atom Count

25

UNII

6D53CXP25W

Dates

Last modified: 08-15-2023

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